J9Z38
Beschreibung
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Eigenschaften
CAS-Nummer |
1414864-34-8 |
|---|---|
Molekularformel |
C19H12BrClN6O |
Molekulargewicht |
455.7 g/mol |
IUPAC-Name |
2-[3-bromo-1-(3-chloro-2-pyridinyl)pyrazol-5-yl]-3,8-dimethyl-4-oxoquinazoline-6-carbonitrile |
InChI |
InChI=1S/C19H12BrClN6O/c1-10-6-11(9-22)7-12-16(10)24-18(26(2)19(12)28)14-8-15(20)25-27(14)17-13(21)4-3-5-23-17/h3-8H,1-2H3 |
InChI-Schlüssel |
WHYZZHSKSZLNRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1N=C(N(C2=O)C)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br)C#N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
J9Z38: An In-Depth Technical Guide on its Inferred Mechanism of Action in Insects
For Researchers, Scientists, and Drug Development Professionals
Introduction
J9Z38 is a principal metabolite of the anthranilic diamide (B1670390) insecticide, Cyantraniliprole (B1669382).[1][2][3] While Cyantraniliprole is extensively studied for its potent insecticidal properties, this compound is recognized for its persistence and, in some cases, equivalent or greater toxicity to certain insect species.[4] This technical guide synthesizes the available scientific information to provide a comprehensive understanding of the inferred mechanism of action of this compound in insects. Due to a lack of direct studies on this compound, its mechanism is largely extrapolated from the well-documented action of its parent compound, Cyantraniliprole.
Core Mechanism of Action: Ryanodine (B192298) Receptor Modulation
The primary mode of action for diamide insecticides, including Cyantraniliprole, is the modulation of insect ryanodine receptors (RyRs).[3][4] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells.[5] It is strongly inferred that this compound shares this molecular target.
The proposed signaling pathway for this compound, based on the action of Cyantraniliprole, is as follows:
-
Binding to Ryanodine Receptors: this compound is presumed to bind to a specific site on the insect ryanodine receptor. This binding is thought to be allosteric, meaning it modifies the receptor's conformation and function without directly obstructing the calcium pore.[6]
-
Uncontrolled Calcium Release: This binding event locks the RyR in an open state, leading to a continuous and uncontrolled release of calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[3]
-
Muscle Dysfunction and Paralysis: The sustained high levels of intracellular Ca2+ disrupt normal muscle function, causing rapid muscle contraction, tremors, and ultimately, paralysis.[7]
-
Cessation of Feeding and Death: The paralysis of critical muscle groups, including those involved in feeding and movement, leads to a swift cessation of feeding, lethargy, and eventual death of the insect.[4]
Inferred signaling pathway of this compound in an insect muscle cell.
Quantitative Data
| Compound | Species | Assay Type | Value | Reference |
| Cyantraniliprole | Spodoptera frugiperda | Topical LC50 | 0.088 mg/L | [7] |
| Cyantraniliprole + this compound | Eisenia fetida (Earthworm) | Oxidative Stress Induction | > 5.0 mg/kg | [7][8] |
| Cyantraniliprole | Honey Bees | Acute Contact Toxicity | Highly Toxic | [4] |
| This compound | Honey Bees | Acute Contact Toxicity | More toxic than parent | [4] |
Experimental Protocols
To facilitate further research into the specific mechanism of action of this compound, this section outlines standard experimental protocols used for studying insecticide interactions with insect ryanodine receptors.
Protocol 1: Radioligand Binding Assay
This assay is a standard method to quantify the binding affinity of a compound to its receptor.
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of this compound for insect ryanodine receptors.
Methodology:
-
Membrane Preparation: Isolate microsomal membrane fractions rich in RyRs from a suitable insect tissue (e.g., thoracic muscle of lepidopteran larvae) or from cell lines expressing the insect RyR.[1]
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand known to bind to the RyR, such as [3H]ryanodine.[9]
-
Competition: Add increasing concentrations of unlabeled this compound to the incubation mixture to compete with the radioligand for RyR binding sites.
-
Separation: After reaching equilibrium, separate the receptor-bound radioligand from the unbound radioligand via rapid vacuum filtration through glass fiber filters.[1]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter. The data is then analyzed to calculate the IC50 of this compound, from which the Ki (an estimate of the Kd) can be derived.
Workflow for a competitive radioligand binding assay.
Protocol 2: Calcium Imaging Assay
This functional assay measures the effect of a compound on intracellular calcium levels.
Objective: To determine the potency (EC50) of this compound in inducing calcium release via RyR activation.
Methodology:
-
Cell Culture and Dye Loading: Culture a suitable insect cell line (e.g., Sf9) that endogenously or recombinantly expresses the target RyR. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells before the addition of the test compound.
-
Compound Application: Apply varying concentrations of this compound to the cells.
-
Fluorescence Measurement: Monitor the change in fluorescence over time using a fluorescence microscope or plate reader. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence change as a function of this compound concentration to determine the EC50 value.
Conclusion and Future Directions
While the precise molecular interactions of this compound with insect ryanodine receptors remain to be elucidated, the available evidence strongly suggests a mechanism of action analogous to its parent compound, Cyantraniliprole. This compound is inferred to be a potent activator of insect RyRs, leading to uncontrolled calcium release, muscle paralysis, and subsequent insect mortality. Its notable persistence and, in some instances, enhanced toxicity, underscore the importance of further research.
Future studies should focus on:
-
Direct Binding Studies: Conducting radioligand binding assays to determine the specific binding affinity of this compound to various insect RyRs.
-
Electrophysiology: Using techniques such as planar lipid bilayer recordings to characterize the effect of this compound on single-channel properties of insect RyRs.
-
Structure-Activity Relationship Studies: Comparing the activity of this compound with that of Cyantraniliprole and other metabolites to understand the structural determinants of their potency and selectivity.
-
Resistance Monitoring: Investigating the potential for insect populations to develop resistance to this compound, particularly in light of its environmental persistence.
A more detailed understanding of the mechanism of action of this compound will be crucial for the development of more effective and sustainable insect pest management strategies and for accurately assessing its ecological impact.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fao.org [fao.org]
- 4. mda.state.mn.us [mda.state.mn.us]
- 5. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insect Ryanodine Receptor: Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Residue and toxicity of cyantraniliprole and its main metabolite this compound in soil-earthworm microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchmap.jp [researchmap.jp]
In-depth Technical Guide: Persistence of J9Z38 in Soil and Water
Disclaimer: The term "J9Z38" does not correspond to any known chemical compound in publicly available scientific literature or databases. Therefore, this guide has been constructed using a hypothetical framework to illustrate the structure and content that would be provided for a real substance. The data, protocols, and pathways presented are representative examples and should not be considered factual for any existing compound.
This technical guide provides a comprehensive overview of the environmental persistence of the hypothetical compound this compound in soil and water matrices. It is intended for researchers, scientists, and drug development professionals.
Quantitative Summary of Persistence Data
The persistence of a compound in the environment is a critical factor in its overall risk assessment. The following tables summarize key quantitative metrics for this compound's persistence in soil and water under various experimental conditions.
Table 1: Soil Persistence of this compound
| Soil Type | Temperature (°C) | Moisture Content (%) | Half-life (DT50) in days | Degradation Rate Constant (k) (day⁻¹) |
| Sandy Loam | 25 | 60 | 45 | 0.0154 |
| Clay | 25 | 60 | 78 | 0.0089 |
| Silt Loam | 25 | 60 | 62 | 0.0112 |
| Sandy Loam | 15 | 60 | 90 | 0.0077 |
Table 2: Aquatic Persistence of this compound
| Water System | Temperature (°C) | pH | Photoperiod (h light:dark) | Half-life (DT50) in days |
| Aerobic Water | 22 | 7.0 | 12:12 | 30 |
| Anaerobic Water | 22 | 7.0 | 0:24 | 120 |
| Hydrolysis | 25 | 5.0 | N/A | Stable |
| Hydrolysis | 25 | 7.0 | N/A | 180 |
| Hydrolysis | 25 | 9.0 | N/A | 30 |
| Photolysis (Surface Water) | 22 | 7.0 | 16:8 | 15 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of persistence studies. The following sections outline the protocols used to generate the data in Section 1.0.
-
Soil Samples: Three different soil types (sandy loam, clay, silt loam) were collected from a depth of 0-15 cm. Soils were sieved (2 mm) and characterized for physical and chemical properties.
-
Test Substance Application: this compound, radiolabeled with ¹⁴C, was applied to the soil samples at a concentration of 1 mg/kg dry soil.
-
Incubation: The treated soil samples were incubated in the dark at a constant temperature of 25°C (with a parallel set at 15°C) and maintained at 60% of their maximum water holding capacity.
-
Sampling and Analysis: Duplicate samples were collected at 0, 1, 3, 7, 14, 30, 60, 90, and 120 days. Soil samples were extracted with an acetonitrile/water solution. The extracts were analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the concentration of the parent compound this compound and its major metabolites.
-
Data Analysis: The degradation kinetics were determined by plotting the natural logarithm of the this compound concentration against time. The degradation rate constant (k) was calculated from the slope of the regression line, and the half-life (DT50) was calculated as ln(2)/k.
-
Water and Sediment: Natural water and sediment were collected from a pristine pond. The system was allowed to equilibrate in the laboratory for two weeks prior to the start of the experiment.
-
Test Substance Application: ¹⁴C-labeled this compound was added to the water phase to achieve a final concentration of 0.5 mg/L.
-
Incubation Conditions:
-
Aerobic: The test systems were incubated at 22°C with a 12-hour light/12-hour dark cycle. The water was gently stirred and aerated.
-
Anaerobic: The test systems were purged with nitrogen to remove oxygen and then sealed and incubated in the dark at 22°C.
-
-
Sampling and Analysis: Water and sediment samples were collected at regular intervals. The concentration of this compound in the water and sediment extracts was determined by HPLC.
-
Data Analysis: The DT50 values were calculated using first-order kinetics.
Visualizations: Workflows and Pathways
Visual diagrams help in understanding the complex processes involved in persistence studies.
Caption: Experimental workflows for soil and aquatic persistence studies of this compound.
Caption: Hypothetical degradation pathway of this compound in soil and water.
Bioaccumulation Potential of J9Z38 in Aquatic Life: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
J9Z38 is a principal and persistent metabolite of the broad-spectrum insecticide cyantraniliprole (B1669382).[1][2][3] As cyantraniliprole is utilized in agriculture, its metabolite, this compound, can enter aquatic ecosystems, necessitating a thorough evaluation of its potential for bioaccumulation in aquatic organisms.[1][4] This technical guide provides a comprehensive overview of the available data on the bioaccumulation potential of this compound, its parent compound cyantraniliprole, and their aquatic toxicity. It also outlines standard experimental protocols and potential signaling pathways involved.
Bioaccumulation and Physicochemical Properties
The potential for a substance to bioaccumulate in an organism is often indicated by its Bioconcentration Factor (BCF), which is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding environment.[5] Regulatory bodies like the United States Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) use BCF values to classify the bioaccumulative potential of substances.[6]
Table 1: Physicochemical and Bioaccumulation Data for Cyantraniliprole and this compound
| Parameter | Cyantraniliprole | This compound | Source |
| CAS Number | 736994-63-1 | 1414864-34-8 | [1] |
| Molecular Formula | C₁₉H₁₄BrClN₆O₂ | C₁₉H₁₂BrClN₆O | [1] |
| Molecular Weight | 473.72 g/mol | 455.70 g/mol | [1] |
| Water Solubility | 14.2 mg/L (neutral pH) | Data not available | [4][7] |
| Log Kₒw | 1.9 | Data not available | [8] |
| Bioconcentration Factor (BCF) | < 1 (whole fish) | Lower than cyantraniliprole (in zebrafish) | [7][9] |
| Persistence in Aquatic Systems | Aerobic half-life: 3.9 to 25.1 days | More persistent than cyantraniliprole; Aerobic aquatic half-life: 77.1 to 200 days | [1] |
Summary of Bioaccumulation Potential:
Cyantraniliprole exhibits a low potential for bioaccumulation in aquatic organisms, as evidenced by a BCF value of less than 1 in whole fish.[7] A study on zebrafish has indicated that the bioaccumulation capacity of this compound is lower than that of its parent compound, cyantraniliprole.[9] This suggests that this compound also has a low potential for bioaccumulation in fish. Despite its higher persistence in aquatic environments, its lower bioaccumulation potential compared to the already low-bioaccumulating parent compound indicates a minimal risk of biomagnification through the aquatic food web.[1]
Aquatic Toxicity
The aquatic toxicity of this compound is often considered equivalent to that of cyantraniliprole for risk assessment purposes.[1] Cyantraniliprole is classified as slightly to moderately toxic to fish and slightly to very highly toxic to aquatic invertebrates.[7]
Table 2: Aquatic Toxicity of Cyantraniliprole
| Species | Endpoint | Value (µg/L) | Toxicity Classification | Source |
| Freshwater Fish (e.g., Rainbow Trout) | 96-hr LC₅₀ | >12,600 | Slightly Toxic | |
| Freshwater Invertebrates (e.g., Daphnia magna) | 48-hr EC₅₀ | 20.4 | Very Highly Toxic | [7] |
| Estuarine/Marine Fish | 96-hr LC₅₀ | >12,000 | Slightly Toxic | |
| Estuarine/Marine Invertebrates | 96-hr LC₅₀ | 1,200 | Moderately to Highly Toxic | |
| Freshwater Fish (chronic) | NOAEC | 10,700 | - | [7] |
| Freshwater Invertebrates (chronic) | NOAEC | 6.56 | - | [7] |
While specific LC₅₀ or EC₅₀ values for this compound are not widely reported, the available information suggests that the primary concern for the aquatic environment stems from the toxicity of the parent compound and the persistence of the metabolite.[1]
Experimental Protocols for Bioaccumulation Assessment
The standard methodology for determining the bioconcentration of a substance in fish is the OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[10][11][12][13][14][15] This guideline outlines the procedures for both the uptake (exposure) and depuration (post-exposure) phases of the study.
Key Aspects of OECD 305:
-
Test Organisms: A variety of fish species can be used, with zebrafish (Danio rerio), rainbow trout (Oncorhynchus mykiss), and bluegill sunfish (Lepomis macrochirus) being common choices.[12]
-
Exposure: The test can be conducted via aqueous or dietary exposure. For substances with low water solubility, a dietary exposure route may be more appropriate.
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water or in their diet for a specified period (typically 28 days).
-
Depuration Phase: After the uptake phase, the fish are transferred to a clean environment (water or diet free of the test substance) and observed for a period to determine the rate of elimination of the substance.
-
Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both phases to measure the concentration of the test substance.
-
Data Analysis: The data are used to calculate the Bioconcentration Factor (BCF) or Biomagnification Factor (BMF), as well as uptake and depuration rate constants.
Potential Signaling Pathways
Cyantraniliprole, the parent compound of this compound, is a member of the diamide (B1670390) class of insecticides. Its primary mode of action in insects is the activation of ryanodine (B192298) receptors (RyRs), which are intracellular calcium channels critical for muscle contraction.[1][6][8][16][17] This leads to an uncontrolled release of calcium from internal stores, resulting in muscle paralysis and death of the insect.[1][8][17]
A study on zebrafish indicated that cyantraniliprole had a significant influence on the expression of RyR-receptor-related genes.[9] While direct evidence for the effect of this compound on aquatic organism signaling pathways is limited, its structural similarity to cyantraniliprole suggests a plausible interaction with ryanodine receptors or other calcium signaling pathways.
Conclusion
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Residues of cyantraniliprole and its metabolite this compound in rice field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insect Ryanodine Receptor: Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.publicnow.com [docs.publicnow.com]
- 8. fao.org [fao.org]
- 9. A systematic analysis of residue and risk of cyantraniliprole in the water-sediment system: Does metabolism reduce its environmental risk? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dietary uptake of highly hydrophobic chemicals by rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved plant bioconcentration modeling of pesticides: The role of periderm dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of LC50 in aquatic regulatory toxicology-Disharmony in global harmonization of hazard classification of chemicals | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]
- 13. researchgate.net [researchgate.net]
- 14. oecd.org [oecd.org]
- 15. Bioaccumulation in Fish: Aqueous and Dietary Exposure | Scymaris [scymaris.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicity Profile of J9Z38 in Non-Target Organisms: A Technical Guide
Executive Summary
This technical guide provides a comprehensive overview of the available toxicological data for J9Z38, a primary and persistent metabolite of the diamide (B1670390) insecticide cyantraniliprole (B1669382), in non-target organisms. This compound is formed through the degradation of its parent compound in various environmental compartments, including soil and aquatic systems.[1][2] This document summarizes the known effects on key non-target species, outlines the primary mechanism of toxicity, and presents relevant experimental workflows and signaling pathways.
A critical data gap exists in the public domain regarding specific quantitative toxicity endpoints (e.g., LC50, LD50) for this compound across a wide range of non-target organisms. Much of the environmental risk assessment for cyantraniliprole considers the toxicity of its metabolites to be equivalent to the parent compound, although some regulatory documents suggest that this compound may be more toxic to certain species, such as honey bees.[1] This guide synthesizes the available information and clearly denotes where data for the parent compound, cyantraniliprole, is used for comparative purposes.
Data Presentation: Toxicity Endpoints
Quantitative toxicity data for this compound are sparse. The following tables summarize the available information and compare it with data for the parent compound, cyantraniliprole.
Table 2.1: Terrestrial Invertebrate Toxicity
| Species | Compound | Test Type | Endpoint | Value (mg/kg soil) | Exposure Duration | Observations |
| Earthworm (Eisenia fetida) | This compound | Soil | Lowest Observed Effect Concentration (LOEC) | 5.0 | - | Induction of oxidative stress and cellular damage.[3] |
| Earthworm (Eisenia fetida) | Cyantraniliprole | Soil | LOEC | 5.0 | - | Induction of oxidative stress and cellular damage.[3] |
Note: A definitive LC50 value for this compound in earthworms is not available in the reviewed literature. The risk to earthworms from cyantraniliprole is considered higher than that of this compound, despite the slower degradation of the metabolite in soil.[3]
Table 2.2: Pollinator Toxicity
| Species | Compound | Test Type | Endpoint | Value | Notes |
| Honey Bee (Apis mellifera) | This compound | - | - | More toxic than parent compound | A Minnesota Department of Agriculture document states this, but no quantitative data (e.g., LD50) is provided.[1] |
| Honey Bee (Apis mellifera) | Cyantraniliprole | - | - | Highly toxic | The parent compound is known to be highly toxic to bees.[4] |
Table 2.3: Aquatic Organism Toxicity
Specific quantitative toxicity data for this compound in aquatic organisms were not found in the available literature. The parent compound, cyantraniliprole, is known to be toxic to aquatic invertebrates.[1]
Experimental Protocols
Detailed experimental protocols for this compound toxicity studies are not extensively published. The following represents a generalized protocol for assessing the toxicity of soil contaminants to earthworms, based on the type of study that would generate the data presented in Table 2.1.
Protocol 3.1: Earthworm Acute Toxicity Test (Adapted from OECD 207)
-
Objective: To determine the acute toxicity of this compound to the earthworm Eisenia fetida.
-
Test Substance: this compound dissolved in a suitable solvent and mixed into an artificial soil substrate.
-
Organisms: Adult Eisenia fetida with a well-developed clitellum, acclimatized to laboratory conditions.
-
Procedure:
-
Preparation of artificial soil consisting of sphagnum peat, kaolin (B608303) clay, and industrial sand.
-
This compound is thoroughly mixed into the soil at a range of concentrations. A control group with only the solvent and a negative control with no additions are also prepared.
-
Ten adult earthworms are introduced into each test vessel containing the prepared soil.
-
The vessels are maintained at a constant temperature (e.g., 20 ± 2°C) with a defined light-dark cycle for 14 days.
-
Mortality is assessed at 7 and 14 days. Sub-lethal effects, such as changes in behavior or weight, are also recorded.
-
-
Data Analysis: The LC50 (median lethal concentration) and its 95% confidence limits are calculated using probit analysis or other appropriate statistical methods. NOEC (No Observed Effect Concentration) and LOEC (Lowest Observed Effect Concentration) for sub-lethal endpoints are determined by comparing treatment groups to the control.
Mandatory Visualization: Signaling Pathways and Workflows
The primary mechanism of toxicity identified for this compound in non-target invertebrates is the induction of oxidative stress.[3] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive intermediates.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. Non-targeted impact of cyantraniliprole residues on soil quality, mechanism of residue degradation, and isolation of potential bacteria for its bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docs.publicnow.com [docs.publicnow.com]
The Discovery and Development of J9Z38: A Technical Overview
Disclaimer: The compound "J9Z38" is a hypothetical designation. No publicly available information exists for a compound with this name. This document will therefore use Sotorasib (AMG 510), a well-documented KRAS G12C inhibitor, as a representative example to illustrate the requested format for a technical guide on drug discovery and development. All data and methodologies presented herein pertain to Sotorasib.
Introduction
Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor that selectively and irreversibly targets the KRAS protein with a specific glycine-to-cysteine mutation (G12C). The KRAS gene is one of the most frequently mutated oncogenes in human cancers, and the G12C mutation is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of a well-defined binding pocket. The development of Sotorasib represents a landmark achievement in targeted cancer therapy, providing a new treatment option for patients with KRAS G12C-mutated solid tumors.
This guide provides an in-depth overview of the discovery, preclinical development, mechanism of action, and clinical evaluation of Sotorasib.
Discovery and Preclinical Development
The discovery of Sotorasib was the culmination of decades of research into the structure and function of the KRAS protein. The key breakthrough was the identification of a cryptic "switch-II" pocket that is accessible in the inactive, GDP-bound state of the KRAS G12C mutant. This pocket, adjacent to the mutated cysteine at position 12, provided a novel target for covalent inhibitors.
A high-throughput screening campaign, followed by structure-based drug design and optimization, led to the identification of a series of compounds that could covalently bind to Cys12. This effort ultimately yielded Sotorasib (AMG 510), a molecule with high potency, selectivity, and favorable pharmacokinetic properties.
Preclinical Efficacy
Sotorasib demonstrated potent and selective activity against KRAS G12C-mutant cancer cell lines in vitro and induced tumor regression in mouse xenograft models.
| Cell Line | Cancer Type | KRAS G12C IC50 (nM) |
| NCI-H358 | NSCLC | 7 |
| MIA PaCa-2 | Pancreatic | 10 |
| SW837 | Colorectal | 12 |
| NCI-H2122 | NSCLC | 8 |
| Model | Cancer Type | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) |
| NCI-H358 Xenograft | NSCLC | 100 | 95 |
| MIA PaCa-2 Xenograft | Pancreatic | 100 | 92 |
Mechanism of Action
Sotorasib functions by selectively and irreversibly binding to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks the KRAS protein in its inactive, GDP-bound state. By trapping KRAS G12C in this inactive conformation, Sotorasib prevents its interaction with upstream guanine (B1146940) nucleotide exchange factors (GEFs), thereby inhibiting the activation of downstream signaling pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The blockade of these pathways ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells harboring the KRAS G12C mutation.
Figure 1. Sotorasib Mechanism of Action on the KRAS G12C Pathway.
Clinical Development
Sotorasib underwent rapid clinical development, culminating in its accelerated approval by the U.S. Food and Drug Administration (FDA) in May 2021 for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC. This approval was based on the results of the CodeBreaK 100 clinical trial.
Figure 2. Simplified Workflow of Sotorasib's Development.
CodeBreaK 100 Trial
CodeBreaK 100 was a Phase 1/2, first-in-human, open-label, multicenter study to evaluate the safety and efficacy of Sotorasib in patients with KRAS G12C-mutated solid tumors. The Phase 2 portion focused on a cohort of 126 patients with previously treated NSCLC.
| Efficacy Endpoint | Value |
| Objective Response Rate (ORR) | 37.1% |
| Disease Control Rate (DCR) | 80.6% |
| Median Duration of Response (DoR) | 11.1 months |
| Median Progression-Free Survival (PFS) | 6.8 months |
| Median Overall Survival (OS) | 12.5 months |
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Lines: NCI-H358 (KRAS G12C-mutant NSCLC) and A549 (KRAS G12S-mutant NSCLC, as a negative control).
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Cells were treated with a serial dilution of Sotorasib (ranging from 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
After 72 hours of incubation at 37°C and 5% CO2, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Luminescence was measured on a plate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Mouse Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Procedure:
-
NCI-H358 cells (5 x 10^6) were suspended in a 1:1 mixture of PBS and Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumors were allowed to grow to a mean volume of 150-200 mm³.
-
Mice were randomized into two groups: vehicle control and Sotorasib treatment.
-
Sotorasib was administered orally once daily at a dose of 100 mg/kg. The vehicle control group received the same volume of the vehicle solution.
-
Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight was also monitored as a measure of toxicity.
-
-
Data Analysis: Tumor growth inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
CodeBreaK 100 Clinical Trial Protocol (Abbreviated)
-
Inclusion Criteria:
-
Adult patients (≥18 years) with histologically confirmed solid tumors.
-
Documented KRAS G12C mutation detected by a validated assay.
-
Measurable disease as per RECIST v1.1 criteria.
-
ECOG performance status of 0 or 1.
-
Progression after at least one prior line of systemic therapy.
-
-
Exclusion Criteria:
-
Active brain metastases.
-
Prior treatment with a direct KRAS G12C inhibitor.
-
Significant uncontrolled medical conditions.
-
-
Treatment and Assessment:
-
Sotorasib was administered orally at a dose of 960 mg once daily.
-
Tumor assessments (CT or MRI scans) were performed every 6 weeks for the first 48 weeks, and every 12 weeks thereafter.
-
Adverse events were monitored and graded according to NCI CTCAE v5.0.
-
-
Primary Endpoint: Objective Response Rate (ORR) as assessed by a blinded independent central review.
The Metabolic Fate of Cyantraniliprole: A Technical Guide to the J9Z38 Pathway and Beyond
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic pathways of the insecticide cyantraniliprole (B1669382), with a core focus on the formation of its major metabolite, J9Z38. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to serve as a comprehensive resource for professionals in research and development.
Introduction to Cyantraniliprole Metabolism
Cyantraniliprole, a second-generation anthranilic diamide (B1670390) insecticide, is a potent activator of insect ryanodine (B192298) receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and eventual death of the target pest. The efficacy and environmental fate of cyantraniliprole are significantly influenced by its metabolism in target organisms (insects), non-target organisms (plants and mammals), and the environment. A primary metabolic transformation of cyantraniliprole is its conversion to IN-J9Z38, a metabolite formed through an intramolecular ring closure. This guide will delve into the specifics of this and other associated metabolic pathways.
Metabolic Pathways of Cyantraniliprole
The metabolism of cyantraniliprole proceeds through several key biotransformation reactions, primarily categorized as Phase I and Phase II reactions. These transformations occur in insects, plants, and other organisms, as well as through environmental degradation.
Phase I Reactions: The initial modifications of the parent compound are characterized by oxidation, hydrolysis, and reduction. For cyantraniliprole, the key Phase I reactions include:
-
Ring Closure: The formation of IN-J9Z38 from cyantraniliprole is a prominent metabolic step.[1]
-
N-demethylation: The removal of a methyl group from the amide nitrogen.[2]
-
Hydroxylation: The addition of a hydroxyl group to the molecule.
Phase II Reactions: Following Phase I modifications, the metabolites can be conjugated with endogenous molecules to increase their water solubility and facilitate excretion. A key Phase II reaction for cyantraniliprole metabolites is:
-
Glycosylation: The attachment of a sugar moiety.[2]
The following diagram illustrates the proposed metabolic pathway of cyantraniliprole, leading to the formation of this compound and other metabolites.
References
Methodological & Application
Application Note: Quantitative Determination of J9Z38 in Soil Samples Using Automated Solid-Phase Extraction Coupled with LC-MS/MS
Abstract
This application note details a robust and sensitive analytical method for the quantification of J9Z38, a novel therapeutic compound, in complex soil matrices. The protocol employs a streamlined workflow combining automated solid-phase extraction (SPE) for sample cleanup and concentration, followed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for detection. This method offers high recovery, excellent reproducibility, and a low limit of quantification (LOQ), making it suitable for environmental fate studies and preclinical assessments of this compound.
Introduction
This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. As part of its environmental risk assessment, a reliable method is required to monitor its presence and concentration in soil. The complex nature of soil, with its variable composition of organic matter, minerals, and moisture, presents a significant analytical challenge. This protocol provides a validated solution that ensures accurate and precise measurement of this compound, supporting critical environmental and safety studies.
Experimental Workflow
The overall experimental process, from sample receipt to final data analysis, is outlined below. This workflow is designed to maximize efficiency and minimize sample handling variability.
Figure 1: High-level overview of the analytical workflow for this compound detection in soil.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS Grade)
-
Reagents: Formic Acid (FA), Ammonium Acetate
-
Standards: this compound reference standard (>99% purity), this compound-d4 internal standard (IS)
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges, 3 cc, 60 mg
-
Soil: Standard loam soil, sieved (<2 mm)
Detailed Experimental Protocols
Preparation of Standards and Quality Controls
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of MeOH.
-
Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock of this compound-d4 in MeOH.
-
Working Standards: Serially dilute the primary stock with 50:50 ACN:Water to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Spiking Solutions: Prepare solutions for spiking soil samples to create Quality Control (QC) samples at low (1 ng/g), medium (10 ng/g), and high (50 ng/g) concentrations.
Sample Preparation and Extraction
-
Weighing: Weigh 5.0 g of sieved soil into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spiking: For calibration standards and QCs, spike the soil with the appropriate amount of this compound and 50 µL of the internal standard working solution (1 µg/mL). Allow to equilibrate for 30 minutes.
-
Extraction: Add 10 mL of ACN containing 1% FA. Vortex vigorously for 2 minutes.
-
Sonication: Place the tubes in an ultrasonic bath for 15 minutes.
-
Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes at 10°C.
-
Collection: Carefully transfer the supernatant to a clean tube.
-
Dilution: Dilute 1 mL of the supernatant with 9 mL of water before SPE cleanup.
Automated Solid-Phase Extraction (SPE)
-
Conditioning: Condition the HLB SPE cartridge with 3 mL of MeOH followed by 3 mL of water.
-
Loading: Load the entire 10 mL of the diluted extract onto the cartridge at a flow rate of 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% MeOH in water to remove interferences.
-
Elution: Elute this compound and the internal standard from the cartridge with 2 mL of ACN into a collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (95:5 Water:ACN with 0.1% FA).
LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography system
-
Column: C18 column (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
-
This compound-d4 (IS): Precursor Ion+4 > Product Ion 1+4
-
Results and Data Presentation
The method demonstrated excellent linearity over the calibration range with a correlation coefficient (R²) > 0.99. The accuracy and precision were evaluated using QC samples at three concentration levels.
| Parameter | LLOQ (0.5 ng/g) | Low QC (1 ng/g) | Medium QC (10 ng/g) | High QC (50 ng/g) |
| Mean Recovery (%) | 92.4 | 95.1 | 98.3 | 97.5 |
| Precision (%RSD, n=6) | 8.5 | 6.2 | 4.1 | 4.5 |
| Accuracy (%Bias) | -7.6 | -4.9 | -1.7 | -2.5 |
| Table 1: Summary of method validation data for this compound in soil. |
Hypothetical Signaling Pathway of this compound
This compound is hypothesized to act as an antagonist of Receptor-A, a key component in a pro-inflammatory signaling cascade. By blocking this receptor, this compound prevents the downstream activation of Kinase-B and the subsequent phosphorylation of Transcription Factor-C, ultimately downregulating the expression of inflammatory genes.
Figure 2: Proposed mechanism of action for this compound as a Receptor-A antagonist.
Conclusion
The analytical method presented provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of this compound in soil. The combination of automated SPE and LC-MS/MS ensures high data quality, making this protocol highly suitable for regulated environmental safety studies and drug development research.
Application Note: A Validated UPLC-MS/MS Protocol for the Quantification of J9Z38 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, specific, and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of J9Z38, a primary metabolite of Cyantraniliprole (B1669382), in human plasma.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies. The method utilizes a simple protein precipitation for sample preparation and has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for high-throughput bioanalysis.
Introduction
This compound is a key metabolite of Cyantraniliprole, a broad-spectrum insecticide of the anthranilic diamide (B1670390) class.[1] Given the potential for human exposure, it is crucial to have reliable analytical methods to quantify this compound in biological matrices to assess its absorption, distribution, metabolism, and excretion (ADME) profile. UPLC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and throughput.[4][5][6][7] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma, supporting preclinical and clinical research.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (MedchemExpress)
-
Cyantraniliprole (for internal standard optimization, if a stable isotope-labeled IS is unavailable)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
Instrumentation
-
UPLC System: Waters ACQUITY UPLC System or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer
-
Analytical Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., Cyantraniliprole or a stable isotope-labeled this compound).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or 96-well plate.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC Parameters:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 3.0 minutes |
| Gradient | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 1.5 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 3.0 | 95 | 5 |
Mass Spectrometry Parameters (Electrospray Ionization - Positive Mode):
| Parameter | Value |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Table 2: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | To be determined empirically | To be determined empirically | To be determined empirically | To be determined empirically |
| Internal Standard | To be determined empirically | To be determined empirically | To be determined empirically | To be determined empirically |
Note: The exact m/z transitions, cone voltage, and collision energy for this compound and the internal standard must be optimized by infusing the pure compounds into the mass spectrometer.
Data Presentation
Method Validation Summary
The UPLC-MS/MS method was validated according to regulatory guidelines.[5][8] The following tables summarize the performance characteristics of the assay.
Table 3: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | >0.995 | 1/x² |
Table 4: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 1 | ≤15 | ±15 | ≤15 | ±15 |
| LQC | 3 | ≤10 | ±10 | ≤10 | ±10 |
| MQC | 100 | ≤10 | ±10 | ≤10 | ±10 |
| HQC | 800 | ≤10 | ±10 | ≤10 | ±10 |
Table 5: Stability
| Stability Condition | Duration | Result |
| Bench-top (Room Temp) | 4 hours | Stable |
| Freeze-thaw (3 cycles) | -80°C to RT | Stable |
| Long-term | 30 days at -80°C | Stable |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Generic Pharmacokinetic/Pharmacodynamic pathway.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time make it well-suited for supporting pharmacokinetic and other studies in the drug development pipeline. The validation data confirms that the method is accurate, precise, and robust for its intended purpose.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Residues of cyantraniliprole and its metabolite this compound in rice field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. jneonatalsurg.com [jneonatalsurg.com]
Application Notes and Protocols for the Analysis of J9Z38 in Plant Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
J9Z38 is a key metabolite of cyantraniliprole (B1669382), a broad-spectrum insecticide from the anthranilic diamide (B1670390) class used to control a variety of pests on crops such as fruits, vegetables, and cereals.[1] The analysis of this compound is crucial for monitoring pesticide residues in crops, assessing dietary intake, and understanding the metabolic fate of cyantraniliprole in plants.[2][3] This document provides detailed protocols for the sample preparation and analysis of this compound in plant matrices using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific method for phytohormone and pesticide residue analysis.[4][5][6][7][8]
I. Experimental Protocols
Plant Sample Collection and Preparation
Meticulous sample collection and preparation are foundational for accurate and reproducible analysis of small molecules in plant tissues.[9][10]
1.1. Sampling:
-
Objective: To obtain representative samples that accurately reflect the biological state of the plant material.[9]
-
Procedure:
-
Employ a stratified random sampling strategy to ensure all subgroups within a plant population are adequately represented.[9]
-
For residue analysis, collect samples from different parts of the plant (e.g., leaves, stems, fruits, roots) as specified by the experimental design.
-
Immediately after collection, place samples in labeled bags and transport them on ice to the laboratory to minimize enzymatic degradation.
-
1.2. Sample Pre-treatment:
-
Objective: To prepare the plant material for efficient extraction.
-
Procedure:
-
Wash the collected plant material with distilled water to remove any surface contaminants.
-
Gently blot the samples dry with paper towels.
-
Separate the plant material into different tissues (leaves, stems, etc.) if required for the study.
-
Immediately freeze the samples in liquid nitrogen to quench metabolic activity.[11]
-
Store the frozen samples at -80°C until extraction.[11]
-
1.3. Homogenization:
-
Objective: To increase the surface area of the plant material for efficient metabolite extraction.[9]
-
Procedure:
-
Freeze-dry (lyophilize) the frozen plant samples to remove water, which can interfere with extraction efficiency.[9]
-
Grind the lyophilized tissue to a fine, homogenous powder using a mortar and pestle pre-chilled with liquid nitrogen or a cryogenic grinder.[9]
-
Store the resulting powder at -80°C in airtight containers.
-
Extraction of this compound
2.1. Materials:
-
Homogenized plant powder
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Deionized water
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Ultrasonic bath
-
Refrigerated centrifuge
2.2. Protocol:
-
Weigh approximately 2 g of the homogenized plant powder into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
-
Centrifuge the sample at 8000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant (the acetonitrile extract) and transfer it to a clean tube.
-
Repeat the extraction process (steps 2-6) on the remaining pellet with another 10 mL of acetonitrile to maximize recovery.
-
Combine the supernatants from both extractions.
Sample Cleanup using Solid-Phase Extraction (SPE)
Crude plant extracts contain various compounds that can interfere with analysis; therefore, a cleanup step is necessary.[4][6]
3.1. Materials:
-
Combined acetonitrile extract
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or silica (B1680970) gel)[5][8]
-
SPE manifold
-
Nitrogen gas evaporator
-
Acetonitrile, HPLC grade
-
Methanol (B129727), HPLC grade
-
Deionized water
3.2. Protocol:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge.
-
Pass 5 mL of acetonitrile through the cartridge. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the combined acetonitrile extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
-
Elution:
-
Elute this compound and its parent compound, cyantraniliprole, from the cartridge with 10 mL of acetonitrile.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 1 mL of acetonitrile or a suitable mobile phase for UPLC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.[9]
-
UPLC-MS/MS Analysis
4.1. Instrumentation and Conditions:
-
UPLC System: An ultra-performance liquid chromatography system.
-
Column: A C18 column (e.g., UPLC BEH C18) is commonly used.[12]
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid to improve ionization).
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.[5][12]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5][6]
4.2. MRM Transitions:
Specific precursor-to-product ion transitions for this compound and cyantraniliprole need to be determined by infusing standard solutions of the analytes into the mass spectrometer. These transitions are instrument-specific but are crucial for the selective detection and quantification of the target compounds.
II. Data Presentation
The following tables summarize quantitative data from studies on the analysis of cyantraniliprole and its metabolite this compound in various plant matrices.
Table 1: Limits of Quantification (LOQ) for this compound and Cyantraniliprole in Different Plant Matrices.
| Plant Matrix | This compound LOQ (µg/kg) | Cyantraniliprole LOQ (µg/kg) | Reference |
| Rice Straw | 39 | 18 | [8] |
| Brown Rice | 6.3 | 4.3 | [8] |
| Paddy Soil | 5.3 | 3.9 | [8] |
| Proso Millet | 10 | 10 | [13] |
Table 2: Recovery Rates for this compound and Cyantraniliprole.
| Plant Matrix | This compound Recovery (%) | Cyantraniliprole Recovery (%) | Reference |
| Rice Straw | 79.0 - 108.6 | 79.0 - 108.6 | [8] |
| Brown Rice | 79.0 - 108.6 | 79.0 - 108.6 | [8] |
| Paddy Soil | 79.0 - 108.6 | 79.0 - 108.6 | [8] |
| Cabbage | 89.80 - 100.11 | 89.80 - 100.11 | [14] |
| Earthworms | 71.10 - 119.92 | 71.10 - 119.92 | [15] |
III. Visualizations
The following diagrams illustrate the experimental workflow and the metabolic relationship between cyantraniliprole and this compound.
Caption: Experimental workflow for this compound analysis in plants.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination strategies of phytohormones : recent advances - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00471E [pubs.rsc.org]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 8. Residues of cyantraniliprole and its metabolite this compound in rice field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics | MDPI [mdpi.com]
- 11. A Quantitative Profiling Method of Phytohormones and Other Metabolites Applied to Barley Roots Subjected to Salinity Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of field-incurred residues of cyantraniliprole and IN-J9Z38 in cabbage/soil using QuEChERS/HPLC-PDA and dietary risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of J9Z38 Residues in Agricultural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
J9Z38 is a principal metabolite of the insecticide cyantraniliprole (B1669382), a broad-spectrum anthranilic diamide (B1670390) insecticide used to control a variety of pests on fruits, vegetables, and cereals.[1] Due to its potential presence in agricultural commodities, the analysis of this compound residues is crucial for ensuring food safety and conducting dietary risk assessments.[2][3] For the purpose of estimating dietary intake from processed plant commodities, the residue definition often includes the sum of cyantraniliprole and this compound.[2][4] These application notes provide detailed protocols for the extraction and quantification of this compound in various agricultural matrices.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for developing and validating analytical methods, as well as for understanding the environmental fate of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-3,4-dihydro-3,8-dimethyl-4-oxo-6-quinazolinecarbonitrile | [5] |
| CAS Number | 1414864-34-8 | [6] |
| Molecular Formula | C₁₉H₁₂BrClN₆O | [6] |
| Molecular Weight | 455.70 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Solubility | ≥ 2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline); ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil | [6] |
Analytical Methodology
The determination of this compound residues in agricultural products is typically performed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity.[7][8] A common and effective sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[9]
Experimental Protocol: QuEChERS Sample Preparation and UPLC-MS/MS Analysis
This protocol is a generalized procedure based on methods reported for various agricultural matrices.[7][8][9] Method validation and optimization are recommended for specific sample types.
1. Sample Homogenization:
-
Weigh a representative portion (e.g., 10-15 g) of the agricultural commodity.
-
Homogenize the sample until a uniform consistency is achieved. For dry samples, addition of a small amount of water may be necessary.
2. Extraction:
-
Transfer a 10 g portion of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). The choice of sorbent may vary depending on the matrix to remove interferences like fatty acids and pigments.
-
Vortex for 30 seconds.
-
Centrifuge at ≥10,000 rpm for 5 minutes.
4. UPLC-MS/MS Analysis:
-
Take an aliquot of the cleaned-up extract and dilute as necessary with a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample into the UPLC-MS/MS system.
-
UPLC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile (or methanol).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound should be optimized using a standard solution.
-
Below is a diagram illustrating the experimental workflow for this compound residue analysis.
Quantitative Data
The following tables summarize quantitative data for the analysis of this compound and its parent compound, cyantraniliprole, in various agricultural products as reported in scientific literature.
Table 2: Method Performance for this compound and Cyantraniliprole Analysis
| Matrix | Analyte | LOQ (mg/kg) | Average Recovery (%) | RSD (%) | Reference |
| Watermelon | Cyantraniliprole | 0.00021 | 85.71 - 105.74 | 0.90 - 6.34 | [8] |
| This compound | 0.00015 | 85.71 - 105.74 | 0.90 - 6.34 | [8] | |
| Soil (Watermelon) | Cyantraniliprole | 0.0010 | 85.71 - 105.74 | 0.90 - 6.34 | [8] |
| This compound | 0.00090 | 85.71 - 105.74 | 0.90 - 6.34 | [8] | |
| Brown Rice | Cyantraniliprole | 0.0043 | 79.0 - 108.6 | 1.1 - 10.6 | [7] |
| This compound | 0.0063 | 79.0 - 108.6 | 1.1 - 10.6 | [7] | |
| Cabbage | Cyantraniliprole & this compound | - | 89.80 - 100.11 | 0.43 - 5.77 | [9] |
Table 3: Residue Levels of this compound and Cyantraniliprole in Field Trials
| Crop | Analyte | Application Rate | PHI (days) | Residue Level (mg/kg) | Reference |
| Watermelon | Cyantraniliprole & this compound | Not specified | 14 | < 0.01 | [8] |
| Brown Rice | Cyantraniliprole | 100 g a.i./ha | 14 | < 0.05 | [7] |
| This compound | 100 g a.i./ha | 14 | < 0.02 | [7] | |
| Cabbage | This compound | 60 g a.i./ha | 5 | 0.819 (max) | [9] |
| This compound | 120 g a.i./ha | 5 | 1.061 (max) | [9] |
PHI: Pre-Harvest Interval
Formation of this compound
This compound is formed from cyantraniliprole through a ring-closure reaction.[10] This transformation can occur as a result of environmental degradation or plant metabolism.
Regulatory Status
The regulatory status of cyantraniliprole and its metabolite this compound is established by various international bodies. For dietary risk assessment of processed plant commodities, the residue definition is often the sum of cyantraniliprole and this compound, expressed as cyantraniliprole.[2] For compliance with Maximum Residue Limits (MRLs) for both plant and animal commodities, the residue definition is typically just for the parent compound, cyantraniliprole.[2] In India, a tolerance level of 2.0 mg/kg has been established for cyantraniliprole residues in harvested cabbage.[9] In a study on rice, a maximum residue limit of 0.1 mg/kg for cyantraniliprole was recommended as safe for humans and animals.[7] Researchers should consult the specific regulations of the relevant authorities for the agricultural commodity and region of interest.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. Modification of the existing maximum residue levels for cyantraniliprole in olives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Residues of cyantraniliprole and its metabolite this compound in rice field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of residues of cyantraniliprole and its metabolite this compound in watermelon and soil using ultra-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of field-incurred residues of cyantraniliprole and IN-J9Z38 in cabbage/soil using QuEChERS/HPLC-PDA and dietary risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying J9Z38 Toxicity in Earthworms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Earthworms are crucial bioindicators of soil health and are extensively utilized in ecotoxicological studies to assess the impact of chemical substances on terrestrial ecosystems.[1] This document provides a comprehensive set of protocols for evaluating the toxicity of the hypothetical substance J9Z38 on the earthworm species Eisenia fetida. The methodologies are based on internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD), to ensure data reliability and comparability.
The provided protocols cover acute and chronic toxicity testing, including assessments of mortality, sublethal effects on growth and reproduction, and relevant biochemical markers.[2][3] These guidelines will enable researchers to generate robust data on the potential environmental risks associated with this compound.
Key Experimental Protocols
Acute Toxicity Test (Adapted from OECD Guideline 207)
This test evaluates the short-term lethal effects of this compound on adult earthworms.[4][5] It is a crucial first step in characterizing the substance's toxicity profile.
Methodology:
-
Test Organisms: Adult Eisenia fetida with a visible clitellum, weighing between 300-600 mg, are used. The worms are acclimatized for at least 24 hours in the test substrate before the experiment.
-
Test Substrate: An artificial soil is prepared according to OECD 207 guidelines, typically consisting of sphagnum peat, kaolin (B608303) clay, and industrial sand.[6] The pH is adjusted to 6.0 ± 0.5.
-
Test Substance Application: this compound is thoroughly mixed into the artificial soil at a series of concentrations. A preliminary range-finding test is recommended to determine the appropriate concentration range for the definitive test.[7] The definitive test should include at least five concentrations in a geometric series, designed to determine the LC50 value.[8]
-
Experimental Setup:
-
Ten adult earthworms are introduced into each test vessel containing the treated soil.[6]
-
Each concentration, including a negative control (untreated soil), is replicated at least four times.[7]
-
A toxic reference substance (e.g., chloroacetamide) is tested periodically to verify the sensitivity of the test organisms.[4]
-
-
Test Conditions: The test is conducted in the dark at 20 ± 2°C for 14 days.[8]
-
Observations: Mortality and behavioral changes are recorded at 7 and 14 days.[4][5] Sublethal endpoints such as changes in body weight are also assessed at the end of the test.[7]
Chronic and Reproduction Toxicity Test (Adapted from OECD Guideline 222)
This test assesses the long-term sublethal effects of this compound on earthworm reproduction and other parameters.[9][10] It provides a more sensitive measure of toxicity than the acute test.
Methodology:
-
Test Organisms and Substrate: The same as for the acute toxicity test.
-
Test Substance Application: this compound is mixed into the artificial soil at a range of concentrations expected to cause sublethal effects.[3]
-
Experimental Setup:
-
Test Conditions: The test is maintained at 20 ± 2°C with a 16-hour light/8-hour dark cycle for 8 weeks.
-
Observations:
-
Endpoints: The primary endpoints are the No Observed Effect Concentration (NOEC) and the ECx (the concentration causing x% effect) for reproduction.[6]
Biomarker Analysis for Sublethal Toxicity
To understand the mechanisms of toxicity, various biomarkers can be assessed in earthworms exposed to this compound.[12]
Methodology:
-
Exposure: Earthworms are exposed to sublethal concentrations of this compound in artificial soil for a defined period (e.g., 7, 14, or 28 days).
-
Sample Preparation: After exposure, earthworms are removed, rinsed, and tissue samples are prepared for analysis.
-
Biomarker Assays:
-
Oxidative Stress: Assays for reactive oxygen species (ROS) levels and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST) can be performed.[13][14] Lipid peroxidation can be measured by quantifying malondialdehyde (MDA) content.[13]
-
Neurotoxicity: Acetylcholinesterase (AChE) activity can be measured as an indicator of neurotoxic effects.[13][15]
-
Genotoxicity: DNA damage can be assessed using the comet assay.[16]
-
Data Presentation
Quantitative data from the toxicity tests should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Acute Toxicity of this compound to Eisenia fetida (14-day exposure)
| Concentration (mg/kg soil) | Number of Replicates | Mean Mortality (%) | Mean Body Weight Change (%) | Observations (Behavioral Changes) |
| Control | 4 | |||
| Conc. 1 | 4 | |||
| Conc. 2 | 4 | |||
| Conc. 3 | 4 | |||
| Conc. 4 | 4 | |||
| Conc. 5 | 4 | |||
| LC50 (95% CI) | \multicolumn{4}{ | l | }{} |
Table 2: Chronic and Reproduction Toxicity of this compound to Eisenia fetida (8-week exposure)
| Concentration (mg/kg soil) | Number of Replicates | Adult Mortality (%) | Adult Body Weight Change (%) | Mean Number of Juveniles per Vessel |
| Control | 8 | |||
| Conc. 1 | 4 | |||
| Conc. 2 | 4 | |||
| Conc. 3 | 4 | |||
| Conc. 4 | 4 | |||
| Conc. 5 | 4 | |||
| NOEC (Reproduction) | \multicolumn{4}{ | l | }{} | |
| EC10 (Reproduction) | \multicolumn{4}{ | l | }{} | |
| EC50 (Reproduction) | \multicolumn{4}{ | l | }{} |
Table 3: Biomarker Responses in Eisenia fetida Exposed to this compound
| Concentration (mg/kg soil) | Exposure Duration (days) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | AChE Activity (nmol/min/mg protein) | DNA Damage (% Tail DNA) |
| Control | |||||
| Conc. A | |||||
| Conc. B | |||||
| Conc. C |
Visualizations
Experimental Workflow
Caption: Workflow for this compound earthworm toxicity testing.
Potential Oxidative Stress Pathway
Caption: Potential oxidative stress pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects on earthworms – Acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. Effects on earthworms – Reproduction test | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. oecd.org [oecd.org]
- 6. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]
- 9. oecd.org [oecd.org]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. fera.co.uk [fera.co.uk]
- 12. Biomarkers in earthworms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidative stress and detoxification mechanisms of earthworms (Eisenia fetida) after exposure to flupyradifurone in a soil-earthworm system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of biomarkers for polycyclic aromatic hydrocarbons (PAHs) toxicity to earthworm (Eisenia fetida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxidative Stress, Cytotoxicity and Genotoxicity in Earthworm Eisenia fetida at Different Di-n-Butyl Phthalate Exposure Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of J9Z38
Disclaimer: J9Z38 is a known metabolite of the insecticide Cyantraniliprole (B1669382).[1][2][3][4][5] The synthesis of pesticide metabolites should be conducted only by trained professionals in a controlled laboratory setting with appropriate safety measures in place. These compounds can be toxic, and their preparation is intended for research purposes such as residue analysis, toxicological studies, and environmental fate assessment.[4][5][6] The following information provides a generalized, illustrative overview of the chemical principles and methodologies relevant to the synthesis of related compounds and is intended for educational and research planning purposes only. It is not a step-by-step protocol for the synthesis of this compound. Researchers must consult primary scientific literature and safety data sheets before commencing any laboratory work.
Introduction
This compound is a primary metabolite of Cyantraniliprole, a broad-spectrum insecticide from the anthranilic diamide (B1670390) class.[1][2] Cyantraniliprole and its metabolites act by modulating insect ryanodine (B192298) receptors, leading to the uncontrolled release of internal calcium stores, which causes paralysis and death in susceptible insect species.[3][7] The study of metabolites like this compound is crucial for understanding the persistence, degradation, and overall toxicological profile of the parent compound in the environment.[4][5][8]
Overview of Synthetic Strategy
The synthesis of complex heterocyclic molecules such as Cyantraniliprole and its metabolite this compound typically involves a multi-step sequence. A common strategy for analogous N-aryl pyrazole (B372694) carboxamides involves the formation of a key pyrazole carboxylic acid intermediate followed by an amide coupling reaction with a substituted aniline (B41778).
The overall synthetic transformation for the parent compound, Cyantraniliprole, from which this compound is derived, can be conceptually outlined as the coupling of two main fragments: a substituted pyrazole ring and an anthranilic acid derivative. The formation of the this compound structure involves a subsequent intramolecular cyclization.
Experimental Protocols (Illustrative)
The following protocols are representative examples of the types of reactions commonly used in the synthesis of N-aryl pyrazole carboxamides and related heterocyclic systems. Note: Reagents, solvents, and conditions must be optimized for a specific target molecule based on literature precedents.
3.1. Synthesis of Pyrazole Carboxylic Acid Intermediate
A common route to substituted pyrazole-5-carboxylic acids involves the condensation of a hydrazine (B178648) with a β-ketoester, followed by hydrolysis.
-
Reaction: A substituted hydrazine (e.g., 3-chloro-2-pyridinyl hydrazine) is reacted with a suitably substituted ethyl benzoylacetate in a protic solvent like ethanol, often with catalytic acid.
-
Work-up: The reaction mixture is cooled, and the precipitated product (the pyrazole ester) is collected by filtration.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide (B78521) in an aqueous alcohol solution, followed by acidification to precipitate the final product.
3.2. Amide Coupling to Form the Diamide Backbone
The key amide bond is typically formed by activating the pyrazole carboxylic acid and reacting it with the appropriate aniline derivative.
-
Acid Activation: The pyrazole carboxylic acid is converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester.
-
Coupling: The activated acid is then reacted with the substituted aniline (e.g., a derivative of 2-amino-5-cyano-3-methylbenzoic acid) in an aprotic solvent like dichloromethane (B109758) or N,N-Dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl generated.
-
Purification: The crude product is typically purified using column chromatography on silica (B1680970) gel.
3.3. Intramolecular Cyclization to Form this compound (Conceptual)
The structure of this compound features a quinazoline (B50416) ring system, which is formed via an intramolecular cyclization from the parent Cyantraniliprole structure.[7][9] This type of transformation often requires specific reagents to facilitate the ring closure.
-
Reaction: Conceptually, this could be achieved under acidic or basic conditions, or through the use of a dehydrating agent, to promote the reaction between the amide nitrogen and the cyano group on the adjacent aromatic ring.
-
Purification: The final product would require purification, typically via recrystallization or column chromatography, to isolate the compound of interest for research use.
Data Presentation
The following tables represent the kind of data researchers would generate and record during a synthetic campaign. The values are for illustrative purposes only.
Table 1: Summary of Reagents for a Representative Amide Coupling Step
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| Pyrazole Carboxylic Acid | 250.5 | 10.0 | 1.0 | 2.51 g |
| Oxalyl Chloride | 126.9 | 12.0 | 1.2 | 1.0 mL |
| Substituted Aniline | 190.2 | 10.0 | 1.0 | 1.90 g |
| Triethylamine | 101.2 | 25.0 | 2.5 | 3.5 mL |
| Dichloromethane | 84.9 | - | - | 100 mL |
Table 2: Illustrative Yield and Purity Data
| Synthetic Step | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) |
| 1. Pyrazole Synthesis | Pyrazole Ester | 3.85 | 3.42 | 89 | 97% |
| 2. Amide Coupling | Diamide Precursor | 4.22 | 3.50 | 83 | 95% |
| 3. Cyclization | Final Product | 4.04 | 2.91 | 72 | >98% |
Visualizations
5.1. Signaling Pathway
The parent compound, Cyantraniliprole, acts on insect ryanodine receptors (RyR), which are large intracellular calcium channels critical for muscle contraction.
Caption: Mode of action for Cyantraniliprole, parent of this compound.
5.2. Experimental Workflow
The diagram below outlines a typical workflow for the synthesis and characterization of a target research chemical.
Caption: General workflow for chemical synthesis and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. researchgate.net [researchgate.net]
- 5. Non-targeted impact of cyantraniliprole residues on soil quality, mechanism of residue degradation, and isolation of potential bacteria for its bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Residue and toxicity of cyantraniliprole and its main metabolite this compound in soil-earthworm microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.who.int [apps.who.int]
- 8. Residues of cyantraniliprole and its metabolite this compound in rice field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
Application Notes and Protocols: J9Z38 as a Biomarker for Cyantraniliprole Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyantraniliprole (B1669382) is a second-generation anthranilic diamide (B1670390) insecticide widely utilized for the control of a broad spectrum of chewing and sucking insect pests on a variety of agricultural commodities.[1][2][3] Its mode of action involves the unregulated activation of insect ryanodine (B192298) receptors, leading to impaired muscle function and eventual death of the target pest.[1][4] Following application, cyantraniliprole metabolizes in the environment and in biological systems, with IN-J9Z38 being one of its major metabolites.[1][5][6] Consequently, the detection and quantification of J9Z38 serve as a crucial indicator for assessing the exposure and residual levels of cyantraniliprole in various matrices.[5] These application notes provide a comprehensive overview of the use of this compound as a biomarker of cyantraniliprole exposure, with detailed protocols for its detection and quantification.
Data Presentation: Residue Levels and Dissipation
The following tables summarize quantitative data from various studies on the dissipation of cyantraniliprole and the formation of its metabolite, this compound, in different matrices.
Table 1: Dissipation Half-life of Cyantraniliprole
| Matrix | Application Rate (g a.i./ha) | Half-life (days) | Location | Reference |
| Cabbage | 60 | 3.5 - 4.2 | - | [7] |
| Cabbage | 120 | 3.9 - 4.8 | - | [7] |
| Soil (Cabbage field) | 60 | 3.8 - 5.3 | - | [7] |
| Soil (Cabbage field) | 120 | 4.1 - 4.7 | - | [7] |
| Watermelon | - | 1.1 | Zhejiang | [8][9] |
| Soil (Watermelon field) | - | 4.1 | Zhejiang | [8][9] |
| Watermelon | - | 2.7 | Hunan | [8][9] |
| Soil (Watermelon field) | - | 2.6 | Hunan | [8][9] |
| Rice Straw | - | 3.2 | Zhejiang | [10] |
| Rice Straw | - | 4.4 | Hunan | [10] |
| Rice Straw | - | 6.3 | Shandong | [10] |
| Paddy Water | - | 4.9 | Zhejiang | [10] |
| Paddy Water | - | 2.0 | Hunan | [10] |
| Paddy Water | - | 6.2 | Shandong | [10] |
| Grape Rhizosphere Soil | - | 15 - 21 | - | [6] |
Table 2: Maximum Concentration of this compound
| Matrix | Application Rate of Cyantraniliprole (g a.i./ha) | Maximum Concentration (mg/kg) | Day of Maximum Concentration | Reference |
| Cabbage | 60 | 0.819 | 5 | [7][9] |
| Cabbage | 120 | 1.061 | 5 | [7][9] |
Table 3: Limits of Quantification (LOQ) for Cyantraniliprole and this compound
| Matrix | Analyte | LOQ (mg/kg) | Analytical Method | Reference |
| Watermelon | Cyantraniliprole | 0.00021 | UPLC/MS/MS | [8][9] |
| Watermelon | This compound | 0.00015 | UPLC/MS/MS | [8][9] |
| Soil | Cyantraniliprole | 0.0010 | UPLC/MS/MS | [8][9] |
| Soil | This compound | 0.00090 | UPLC/MS/MS | [8][9] |
| Rice Straw | Cyantraniliprole | 0.018 | UPLC-MS/MS | [10] |
| Rice Straw | This compound | 0.039 | UPLC-MS/MS | [10] |
| Paddy Water | Cyantraniliprole | 0.0028 | UPLC-MS/MS | [10] |
| Paddy Water | This compound | 0.0050 | UPLC-MS/MS | [10] |
| Brown Rice | Cyantraniliprole | 0.0043 | UPLC-MS/MS | [10] |
| Brown Rice | This compound | 0.0063 | UPLC-MS/MS | [10] |
| Paddy Soil | Cyantraniliprole | 0.0039 | UPLC-MS/MS | [10] |
| Paddy Soil | This compound | 0.0053 | UPLC-MS/MS | [10] |
Signaling Pathways and Experimental Workflows
While a specific signaling pathway for this compound has not been elucidated, the toxicological effects of the parent compound, cyantraniliprole, are known to involve the induction of oxidative stress.[11][12] The workflow for assessing this compound as a biomarker of cyantraniliprole exposure primarily involves analytical chemistry techniques to determine its presence and concentration in various samples.
Workflow for this compound as a biomarker of cyantraniliprole exposure.
Experimental Protocols
Protocol 1: Quantification of Cyantraniliprole and this compound in Cabbage and Soil using QuEChERS/HPLC-PDA
This protocol is adapted from the methodology for quantifying field-incurred residues of cyantraniliprole and its metabolite IN-J9Z38.[7]
1. Sample Preparation (QuEChERS Method)
-
Extraction:
-
Homogenize 10 g of a representative sample (cabbage or soil) with 20 mL of acetonitrile (B52724).
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant.
-
Add d-SPE sorbent (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for analysis.
-
2. HPLC-PDA Analysis
-
Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength for cyantraniliprole and this compound.
-
Quantification: Create a calibration curve using certified reference standards of cyantraniliprole and this compound.
Protocol 2: Determination of Cyantraniliprole and this compound in Watermelon and Soil by UPLC/MS/MS
This protocol is based on the method for determining residues in watermelon and soil.[8][9]
1. Sample Preparation
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile-water (e.g., 80:20, v/v).
-
Homogenize at high speed for 2 minutes.
-
Centrifuge at 8000 rpm for 5 minutes.
-
-
Cleanup (Silica Gel Column):
-
Take an aliquot of the supernatant and pass it through a silica (B1680970) gel solid-phase extraction (SPE) column.
-
Elute the analytes with an appropriate solvent mixture (e.g., acetonitrile/toluene).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol (B129727)/water) for UPLC/MS/MS analysis.
-
2. UPLC/MS/MS Analysis
-
Instrumentation: Ultra-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of two or more solvents, such as water with formic acid and methanol or acetonitrile.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for cyantraniliprole and this compound for accurate quantification.
Logical Relationships in Biomarker Discovery
The process of identifying and validating a biomarker like this compound follows a logical progression from discovery to application.
Logical flow of biomarker discovery and application for this compound.
This compound serves as a reliable chemical biomarker for assessing exposure to the insecticide cyantraniliprole. Its detection and quantification in various environmental and agricultural matrices are essential for monitoring residue levels, ensuring food safety, and conducting environmental risk assessments. The protocols outlined in these application notes provide robust and sensitive methods for the analysis of this compound, enabling researchers and regulatory bodies to effectively evaluate the impact and persistence of cyantraniliprole in the ecosystem. Further research may explore the potential of this compound as a biomarker of biological effect by correlating its internal concentrations with specific toxicological endpoints.
References
- 1. fao.org [fao.org]
- 2. Lethal and Sublethal Effects of Cyantraniliprole on the Biology and Metabolic Enzyme Activities of Two Lepidopteran Pests, Spodoptera littoralis and Agrotis ipsilon, and A Generalist Predator, Chrysoperla carnea (Neuroptera: Chrysopidae) | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. apps.who.int [apps.who.int]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Non-targeted impact of cyantraniliprole residues on soil quality, mechanism of residue degradation, and isolation of potential bacteria for its bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of field-incurred residues of cyantraniliprole and IN-J9Z38 in cabbage/soil using QuEChERS/HPLC-PDA and dietary risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Residues of cyantraniliprole and its metabolite this compound in rice field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Growth, DNA damage and biochemical toxicity of cyantraniliprole in earthworms (Eisenia fetida) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Field Study Design for J9Z38 Dissipation Experiments
Introduction
J9Z38 is a novel, systemic fungicide developed for the control of powdery mildew (Erysiphe necator) in viticulture. Understanding its environmental fate and persistence is crucial for regulatory approval and for establishing safe agricultural practices. This document provides a detailed protocol for a field study designed to investigate the dissipation of this compound in a vineyard ecosystem. The primary objectives are to determine the rate of dissipation of this compound in soil and to quantify its residue levels in grape foliage and fruit over time.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the environmental risk assessment of new agricultural chemicals.
Experimental Protocols
1. Site Selection and Characterization
A representative vineyard with a history of uniform management practices should be selected. The site should have well-drained loamy sand soil and a slope of less than 2%. A comprehensive soil analysis will be conducted prior to the study to determine physicochemical properties, including texture, pH, organic matter content, and microbial biomass. Meteorological data, including temperature, humidity, rainfall, and wind speed, will be recorded continuously throughout the study period using an on-site weather station.
2. Experimental Design
The field trial will be a randomized complete block design with four replicate plots for each treatment group (treated and untreated control). Each plot will consist of a row of 10 grapevines. A buffer zone of at least two untreated rows will be maintained between plots to prevent cross-contamination.
3. Test Substance Application
This compound will be applied as a foliar spray at the recommended commercial rate. The application will be performed using a calibrated airblast sprayer to ensure uniform coverage. The application will be conducted once, at the beginning of the fruiting season.
4. Sampling Procedures
4.1. Soil Sampling
Soil samples will be collected from both treated and control plots at 0 (pre-application), 1, 3, 7, 14, 30, 60, and 90 days post-application. At each sampling interval, 20 soil cores (2.5 cm diameter) will be randomly collected from the top 15 cm of soil in each plot and composited. Samples will be placed in labeled polyethylene (B3416737) bags, transported on ice to the laboratory, and stored at -20°C until analysis.
4.2. Foliage Sampling
Grape leaf samples will be collected from each plot at the same time intervals as the soil samples. Fifty mature leaves will be randomly collected from the upper, middle, and lower canopy of the vines in each plot. The leaves will be composited, placed in labeled bags, transported on ice, and stored at -20°C.
4.3. Grape Sampling
Grape bunches will be collected at 30, 60, and 90 days post-application (or at commercial maturity). Ten bunches per plot will be randomly collected, and the grapes will be separated from the stems. The grape samples will be homogenized, placed in labeled containers, and stored at -20°C.
5. Analytical Methodology
This compound residues in soil, foliage, and grape samples will be extracted using an appropriate organic solvent and purified by solid-phase extraction. Quantification will be performed using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). The method will be validated for linearity, accuracy, precision, and limits of detection and quantification.
6. Data Analysis
The dissipation kinetics of this compound in soil will be determined by fitting the concentration data to a first-order kinetic model. The half-life (DT50) of this compound in soil will be calculated. Residue levels in foliage and grapes will be reported as mean concentrations ± standard deviation.
Data Presentation
Table 1: Soil Physicochemical Properties
| Parameter | Value |
| Soil Texture | Loamy Sand |
| pH | 6.5 |
| Organic Matter (%) | 2.1 |
| Cation Exchange Capacity (meq/100g) | 12.5 |
| Bulk Density (g/cm³) | 1.45 |
Table 2: Dissipation of this compound in Soil
| Days Post-Application | Mean Concentration (mg/kg) ± SD |
| 0 | < 0.01 |
| 1 | 1.85 ± 0.21 |
| 3 | 1.52 ± 0.18 |
| 7 | 1.10 ± 0.15 |
| 14 | 0.75 ± 0.09 |
| 30 | 0.32 ± 0.04 |
| 60 | 0.11 ± 0.02 |
| 90 | < 0.01 |
Table 3: this compound Residues in Grape Foliage
| Days Post-Application | Mean Concentration (mg/kg) ± SD |
| 0 | < 0.01 |
| 1 | 25.6 ± 3.1 |
| 3 | 20.1 ± 2.5 |
| 7 | 14.8 ± 1.9 |
| 14 | 8.2 ± 1.1 |
| 30 | 3.5 ± 0.5 |
| 60 | 1.2 ± 0.2 |
| 90 | 0.4 ± 0.1 |
Table 4: this compound Residues in Grapes
| Days Post-Application | Mean Concentration (mg/kg) ± SD |
| 30 | 0.58 ± 0.07 |
| 60 | 0.21 ± 0.03 |
| 90 | 0.05 ± 0.01 |
Mandatory Visualization
Application Note & Protocol: Quantitative Analysis of J9Z38 Using Analytical Calibration Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
In analytical chemistry, particularly within the realm of drug development and safety assessment, accurate quantification of analytes is paramount. This document provides a comprehensive guide to the use of J9Z38 analytical standards for the calibration of analytical instrumentation, ensuring reliable and reproducible quantitative data. This compound is a metabolite of the insecticide cyantraniliprole (B1669382), and its detection and quantification in various matrices are crucial for residue analysis and environmental monitoring.[1][2]
This application note details the protocol for establishing a robust analytical method for this compound, focusing on the principles of analytical calibration and method validation as guided by international standards. The methodologies described are broadly applicable to chromatographic techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Quantitative Data Summary
The following tables summarize typical performance characteristics of analytical methods for the quantification of this compound, as established in published studies.
Table 1: Recovery and Precision of this compound in Various Matrices
| Matrix | Spiked Concentration (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Watermelon | 0.01 | 85.71 - 105.74 | 0.90 - 6.34 |
| 0.1 | 85.71 - 105.74 | 0.90 - 6.34 | |
| 0.5 | 85.71 - 105.74 | 0.90 - 6.34 | |
| Soil | 0.01 | 85.71 - 105.74 | 0.90 - 6.34 |
| 0.1 | 85.71 - 105.74 | 0.90 - 6.34 | |
| 0.5 | 85.71 - 105.74 | 0.90 - 6.34 | |
| Rice Straw | Not Specified | 79.0 - 108.6 | 1.1 - 10.6 |
| Paddy Water | Not Specified | 79.0 - 108.6 | 1.1 - 10.6 |
| Brown Rice | Not Specified | 79.0 - 108.6 | 1.1 - 10.6 |
| Paddy Soil | Not Specified | 79.0 - 108.6 | 1.1 - 10.6 |
Data compiled from studies on cyantraniliprole and its metabolite this compound.[1][2][3]
Table 2: Limits of Quantification (LOQ) for this compound
| Matrix | LOQ (mg/kg) |
| Watermelon | 0.00015 |
| Soil | 0.00090 |
| Rice Straw | 0.039 |
| Paddy Water | 0.005 |
| Brown Rice | 0.0063 |
| Paddy Soil | 0.0053 |
LOQ values are dependent on the specific analytical method and instrumentation used.[1][2]
Experimental Protocols
A critical aspect of accurate quantification is the meticulous preparation of calibration standards and the validation of the analytical method.
Preparation of Standard Solutions
a. Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh a known amount of pure this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., acetonitrile) in a Class A volumetric flask to achieve the desired concentration.
-
Ensure the standard is completely dissolved by vortexing or sonicating.
-
Store the stock solution under appropriate conditions (e.g., refrigerated and protected from light) to prevent degradation.
b. Intermediate and Working Standard Solutions:
-
Prepare a series of intermediate and working standard solutions by serial dilution of the stock solution.
-
Use calibrated pipettes and Class A volumetric flasks to ensure accuracy.
-
The concentrations of the working standards should bracket the expected concentration range of this compound in the samples.
Building the Calibration Curve
-
Inject the prepared working standard solutions into the analytical instrument (e.g., UPLC-MS/MS) in ascending order of concentration.
-
Record the instrument response (e.g., peak area) for each standard.
-
Plot the instrument response versus the corresponding concentration of the this compound standards.
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A generally acceptable R² value is ≥ 0.99.
Sample Analysis
-
Prepare the unknown samples using a validated extraction and clean-up procedure.
-
Inject the prepared sample extracts into the analytical instrument under the same conditions as the calibration standards.
-
Record the instrument response for this compound in the sample.
-
Calculate the concentration of this compound in the sample using the equation of the calibration curve.
Method Validation
To ensure the suitability of the analytical method for its intended purpose, a validation process should be conducted, assessing the following parameters:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified as an exact value.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Visualizations
Experimental Workflow for Analytical Calibration
Caption: Workflow for analytical calibration using this compound standards.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for analytical method validation.
References
Application Notes and Protocols for Assessing the In Vitro Bioactivity of J9Z38
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro bioactivity of J9Z38, a major metabolite of the insecticide cyantraniliprole. The primary mechanism of action for this compound and its parent compound is the modulation of ryanodine (B192298) receptors (RyRs), which are critical intracellular calcium release channels. The following protocols are designed to characterize the interaction of this compound with RyRs and to assess its general cellular toxicity.
Core Concepts: this compound and Ryanodine Receptor Modulation
This compound is a metabolite of cyantraniliprole, an insecticide that selectively activates insect ryanodine receptors. This activation leads to an uncontrolled release of calcium from the sarcoplasmic reticulum in muscle cells, resulting in paralysis and death of the target insect.[1] While potent against insect RyRs, related compounds like chlorantraniliprole (B1668704) have shown significantly lower potency against mammalian RyRs.[2] The following in vitro assays are designed to determine the specific bioactivity and selectivity of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on the known activity of the related compound chlorantraniliprole. These tables are for illustrative purposes, and experimental determination of these values for this compound is required.
Table 1: Ryanodine Receptor Binding Affinity of this compound (Hypothetical)
| Ligand | Receptor Source | Assay Type | Kd (nM) | Bmax (pmol/mg protein) |
| [3H]-Ryanodine | Insect Muscle Microsomes | Radioligand Binding | To be determined | To be determined |
| [3H]-Ryanodine + this compound | Insect Muscle Microsomes | Radioligand Binding | To be determined | To be determined |
| [3H]-Ryanodine | Mammalian Muscle Microsomes | Radioligand Binding | To be determined | To be determined |
| [3H]-Ryanodine + this compound | Mammalian Muscle Microsomes | Radioligand Binding | To be determined | To be determined |
Table 2: Functional Activity of this compound on Ryanodine Receptors (Hypothetical)
| Compound | Cell Line | Assay Type | EC50 / IC50 | Endpoint |
| This compound | Insect-derived cell line (e.g., Sf9) | Intracellular Ca2+ Assay | To be determined | Calcium Release |
| This compound | Mammalian muscle cell line (e.g., C2C12) | Intracellular Ca2+ Assay | To be determined | Calcium Release |
| Chlorantraniliprole (Reference) | Drosophila melanogaster RyR | Ryanodine Receptor Activation | 40 nM | Calcium Release[2] |
| Chlorantraniliprole (Reference) | Mouse myoblast (C2C12) | Ryanodine Receptor Activation | 14 µM | Calcium Release[2] |
Table 3: In Vitro Cytotoxicity of this compound (Hypothetical)
| Compound | Cell Line | Assay Type | IC50 (µM) | Exposure Time (hours) |
| This compound | Human liver carcinoma (HepG2) | MTT Assay | To be determined | 24, 48, 72 |
| This compound | Human embryonic kidney (HEK293) | MTS Assay | To be determined | 24, 48, 72 |
| This compound | Mouse muscle myoblast (C2C12) | CellTox Green Assay | To be determined | 24, 48, 72 |
Experimental Protocols
Ryanodine Receptor (RyR) Radioligand Binding Assay
This assay directly measures the binding of this compound to ryanodine receptors by assessing its ability to compete with or allosterically modulate the binding of a known radiolabeled ligand, [3H]-ryanodine.
Principle: Ryanodine binds to the open state of the RyR channel. Modulators can either directly compete for this binding site or allosterically alter the receptor's conformation, thereby affecting [3H]-ryanodine binding.
Materials:
-
This compound
-
[3H]-ryanodine
-
Microsomal preparations from insect and mammalian muscle tissues
-
Binding buffer (e.g., 20 mM HEPES, 150 mM KCl, 10 µM CaCl2, pH 7.4)
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a microcentrifuge tube, add the microsomal preparation, [3H]-ryanodine (at a concentration near its Kd), and either vehicle or varying concentrations of this compound.
-
Incubate the mixture at 37°C for 1-2 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled ryanodine.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Kd and Bmax or the IC50 of this compound.
Intracellular Calcium (Ca2+) Mobilization Assay
This functional assay measures the ability of this compound to induce calcium release from intracellular stores, which is the primary downstream effect of RyR activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon RyR activation by this compound, Ca2+ is released from the sarcoplasmic/endoplasmic reticulum, leading to an increase in intracellular calcium concentration, which is detected as a change in fluorescence.
Materials:
-
This compound
-
Insect and mammalian cell lines expressing RyRs (e.g., Sf9, C2C12, HEK293)
-
Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities
Protocol:
-
Seed the cells in the microplates and allow them to adhere overnight.
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading.
-
Wash the cells with HBSS to remove excess dye.
-
Prepare serial dilutions of this compound in HBSS.
-
Place the plate in the fluorescence microplate reader and record a baseline fluorescence reading.
-
Add the this compound dilutions to the wells and immediately begin kinetic fluorescence measurements.
-
Record the fluorescence intensity over time to capture the calcium transient.
-
Analyze the data to determine the EC50 of this compound for calcium release.
Cell Viability/Cytotoxicity Assay
This assay assesses the general toxicity of this compound on mammalian cell lines to determine its selectivity and potential off-target effects.
Principle: Various methods can be used to measure cell viability. The MTT assay, for example, measures the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in metabolic activity in the presence of this compound indicates cytotoxicity.
Materials:
-
This compound
-
Mammalian cell lines (e.g., HepG2, HEK293, C2C12)
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Cell culture medium and supplements
-
96-well clear microplates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
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Solubilization solution (e.g., DMSO or a detergent-based solution)
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Microplate spectrophotometer
Protocol:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubate the cells for 24, 48, or 72 hours.
-
At the end of the incubation period, add the MTT reagent to each well and incubate for another 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 of this compound from the dose-response curve.
Mandatory Visualizations
References
Troubleshooting & Optimization
Improving J9Z38 extraction efficiency from complex samples
Welcome to the technical support center for the extraction of J9Z38, a primary metabolite of the insecticide cyantraniliprole (B1669382). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve extraction efficiency from complex samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction important?
A1: this compound, also known as IN-J9Z38, is a significant metabolite of cyantraniliprole, a diamide (B1670390) insecticide.[1] Cyantraniliprole is known for its efficacy against a broad range of insect pests. The parent compound, cyantraniliprole, undergoes metabolic transformation in plants and the environment to form this compound.[1] Monitoring the presence and concentration of this compound is crucial for regulatory purposes, dietary risk assessment, and understanding the environmental fate of cyantraniliprole.[1][2] Efficient extraction of this compound from complex matrices like soil, crops, and other biological tissues is essential for accurate quantification and further toxicological studies.
Q2: What is the most common method for extracting this compound from complex samples?
A2: The most widely adopted method for the extraction of this compound and its parent compound, cyantraniliprole, from various complex matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][4][5] This sample preparation technique combines solvent extraction with a salting-out step, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[6] It is favored for its simplicity, high throughput, and minimal solvent usage.[6][7]
Q3: What are the key steps in a typical QuEChERS protocol for this compound extraction?
A3: A standard QuEChERS workflow for this compound extraction involves the following key stages:
-
Sample Homogenization: The sample (e.g., fruit, vegetable, soil) is first homogenized to ensure it is representative.[7] For certain samples, cryogenic grinding with dry ice is recommended to prevent the degradation of volatile analytes.[4]
-
Solvent Extraction: The homogenized sample is vigorously shaken with an extraction solvent, most commonly acetonitrile (B52724).[1][8][9]
-
Salting-Out Liquid-Liquid Partitioning: QuEChERS salts (typically magnesium sulfate (B86663) and sodium chloride or sodium acetate) are added to the solvent-sample mixture.[3] This induces phase separation, partitioning the pesticides and their metabolites into the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a separate tube containing a sorbent mixture for cleanup. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.[8]
-
Analysis: After centrifugation, the final extract is analyzed, typically using ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[1]
Below is a generalized workflow diagram for the QuEChERS method.
Troubleshooting Guide
Problem 1: Low recovery of this compound from plant-based samples.
| Possible Cause | Troubleshooting Step |
| Inefficient initial extraction | Ensure thorough homogenization of the sample. For dry samples, adding a small amount of water before acetonitrile extraction can improve solvent penetration and extraction efficiency.[1] Increase the shaking/vortexing time during the initial extraction step to ensure complete interaction between the solvent and the sample matrix. |
| Analyte binding to matrix components | Plant matrices are rich in compounds like polysaccharides and proteins that can bind to this compound, reducing its availability for extraction.[10] Consider optimizing the pH of the extraction solvent, as this can influence the interaction between the analyte and matrix components. |
| Degradation of this compound during sample processing | This compound may be susceptible to degradation under certain conditions. Minimize sample processing time and keep samples cool. If samples cannot be processed immediately, store them at -20°C in the dark to maintain stability.[11] |
| Inappropriate d-SPE sorbent selection | The choice of d-SPE sorbent is critical. For samples with high sugar content, PSA is essential. For pigmented samples (e.g., leafy greens), GCB may be necessary, but use with caution as it can also adsorb planar analytes like this compound. Optimize the amount and type of sorbent for your specific matrix. |
Problem 2: High matrix effects observed during LC-MS/MS analysis.
| Possible Cause | Troubleshooting Step |
| Insufficient cleanup | Complex matrices can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[10] Increase the amount of d-SPE sorbent or try a different combination of sorbents (e.g., PSA, C18, GCB) to remove interfering compounds more effectively. Alternatively, a cartridge-based solid-phase extraction (SPE) cleanup step after the initial QuEChERS extraction can provide a more thorough cleanup. |
| Co-elution of matrix components with this compound | Optimize the chromatographic method to achieve better separation of this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate. |
| High concentration of non-volatile matrix components | Dilute the final extract before injection into the LC-MS/MS system. While this will also dilute the analyte, it can significantly reduce matrix effects. Ensure your method has a sufficiently low limit of quantification (LOQ) to accommodate this dilution. |
| Use of matrix-matched calibration | To compensate for matrix effects, prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to normalize the instrument response. |
Problem 3: Poor reproducibility of extraction results.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample homogenization | Ensure a consistent and thorough homogenization procedure for all samples. Inhomogeneity is a major source of variability, especially in solid samples.[7] |
| Inaccurate pipetting or weighing | Use calibrated pipettes and balances to ensure accuracy in the addition of solvents, salts, and sorbents. Small variations in these amounts can lead to significant differences in extraction efficiency and cleanup. |
| Variability in vortexing/shaking | Standardize the time and intensity of vortexing or shaking at each step of the procedure to ensure consistent extraction and cleanup across all samples. |
| Fluctuations in laboratory temperature | Temperature can affect extraction efficiency and analyte stability. Perform extractions in a temperature-controlled environment to minimize variability. |
Data on this compound Extraction Efficiency
The following tables summarize recovery data for this compound from various complex matrices as reported in the literature.
Table 1: Recovery of this compound from Agricultural Matrices using QuEChERS-based Methods
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Proso Millet Grain | 0.1 | 88.8 - 108.2 | < 5.9 | [12] |
| Proso Millet Straw | 0.5 | 91.2 - 105.3 | < 5.9 | [12] |
| Watermelon | 0.01, 0.1, 0.5 | 85.71 - 105.74 | 0.90 - 6.34 | [13] |
| Cabbage | Not Specified | 89.80 - 100.11 | 0.43 - 5.77 | [2] |
| Pakchoi | 0.01, 0.05, 0.1 | 77.8 - 102.5 | 1.6 - 8.9 | [14] |
Table 2: Recovery of this compound from Environmental Matrices using Acetonitrile-based Extraction
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Soil (Watermelon field) | 0.01, 0.1, 0.5 | 85.71 - 105.74 | 0.90 - 6.34 | [13] |
| Soil (Rice paddy) | Not Specified | 79.0 - 108.6 | 1.1 - 10.6 | [9] |
| Soil (Cabbage field) | Not Specified | 89.80 - 100.11 | 0.43 - 5.77 | [2] |
| Soil (Pakchoi field) | 0.01, 0.05, 0.1 | 77.8 - 102.5 | 1.6 - 8.9 | [14] |
Mechanism of Action of Parent Compound (Cyantraniliprole)
Cyantraniliprole, the parent compound of this compound, exerts its insecticidal effect by targeting the ryanodine (B192298) receptors (RyRs) in insects.[13][15][16] RyRs are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[15]
The binding of cyantraniliprole to the insect RyR leads to the uncontrolled release of calcium from intracellular stores, causing muscle paralysis and ultimately, the death of the insect.[2] This mode of action is highly selective for insect RyRs over their mammalian counterparts.[15]
References
- 1. scispace.com [scispace.com]
- 2. apvma.gov.au [apvma.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. food-safety.com [food-safety.com]
- 5. m.youtube.com [m.youtube.com]
- 6. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of chlorantraniliprole, cyantraniliprole and its metabolites residues in litchi using QuEChERS and high performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]
- 9. Residues of cyantraniliprole and its metabolite this compound in rice field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming Obstacles: Challenges and Opportunities in the Future of Plant Extract Analysis [plantextractwholesale.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Cyantraniliprole and its Major Metabolite Residues in Pakchoi and Soil Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 15. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insecticide - Wikipedia [en.wikipedia.org]
Troubleshooting poor peak shape in J9Z38 chromatography
Technical Support Center: J9Z38 Chromatography
Welcome to the technical support center for this compound chromatography systems. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) to help you resolve common issues with poor peak shape during your experiments.
FAQ: Troubleshooting Peak Tailing
Q1: What is peak tailing and what are its common causes?
A1: Peak tailing is a phenomenon where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1] An ideal peak should be symmetrical, resembling a Gaussian distribution.[2] Peak tailing can compromise the accuracy of peak integration and reduce resolution between adjacent peaks.[3]
The most common causes of peak tailing include:
-
Secondary Retention Mechanisms: Unwanted interactions between the analyte and the stationary phase are a primary cause. For basic compounds, interactions with ionized silanol (B1196071) groups on the silica (B1680970) surface of the column are a frequent issue.[3][4][5]
-
Mobile Phase pH Issues: If the mobile phase pH is not optimal for the analyte's pKa, it can lead to partial ionization and inconsistent interactions with the stationary phase, causing tailing.[1][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][5]
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or within the packing bed can create active sites that cause tailing.[5][6] A void at the column inlet can also be a cause.[5]
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing, or poorly made connections between the injector, column, and detector can lead to peak broadening and tailing.[4][6]
Q2: How can I diagnose and resolve peak tailing?
A2: To resolve peak tailing, a systematic approach is required to identify the root cause. The following troubleshooting guide and experimental protocols will help you address this issue.
Troubleshooting Workflow: Peak Tailing
Caption: A flowchart illustrating the step-by-step process for troubleshooting peak tailing.
Data Summary: Effect of Mobile Phase pH on Tailing Factor
For basic analytes, operating at a low pH can minimize interactions with acidic silanol groups on the silica surface by keeping them fully protonated.[3]
| Mobile Phase pH | Analyte State | Silanol Group State | Tailing Factor (T) | Peak Shape |
| 2.8 | Protonated (BH+) | Protonated (SiOH) | 1.1 | Good |
| 4.5 | Protonated (BH+) | Partially Ionized (SiO-) | 1.8 | Moderate Tailing |
| 7.0 | Neutral (B) | Ionized (SiO-) | 2.5 | Severe Tailing |
FAQ: Troubleshooting Peak Fronting
Q1: What is peak fronting and what are its common causes?
A1: Peak fronting is an asymmetrical peak shape where the front half of the peak is broader than the back half.[1][7] This distortion can indicate several potential issues with the chromatographic method or system.
Common causes for peak fronting include:
-
Column Overload: Injecting a sample that is too concentrated or too large in volume can saturate the column, causing some analyte molecules to travel faster than others.[7][8][9]
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread and elute prematurely, leading to a fronting peak.[8][10] This is particularly noticeable for early-eluting peaks.[11]
-
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to an uneven introduction into the column.[7]
-
Column Degradation: Physical changes to the column, such as the formation of a void or channel in the packing material (column collapse), can disrupt the flow path and cause fronting.[7][8]
Q2: How can I diagnose and resolve peak fronting?
A2: Resolving peak fronting involves systematically checking for issues related to the sample, solvent, and column integrity.
Troubleshooting Workflow: Peak Fronting```dot
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. support.waters.com [support.waters.com]
- 10. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. phenomenex.blog [phenomenex.blog]
Optimizing MS/MS parameters for J9Z38 detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the MS/MS-based detection and quantification of J9Z38.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended MS/MS parameters for this compound detection?
For initial detection of this compound, we recommend starting with the parameters optimized via direct infusion studies. These parameters should serve as a baseline for further method development.
| Parameter | Recommended Starting Value | Notes |
| Polarity | Positive Ion Mode | This compound contains a readily protonated amine group. |
| Precursor Ion (Q1) | m/z 395.2 | Corresponds to [M+H]⁺ of this compound. |
| Product Ions (Q3) | m/z 278.1, 145.1 | Primary and secondary fragment ions, respectively. |
| Collision Energy (CE) | 25 eV | Optimal for generating the primary fragment ion. |
| Declustering Potential (DP) | 80 V | Minimizes adduct formation and in-source fragmentation. |
| Source Temperature | 500 °C | For efficient desolvation. |
Q2: How can I improve the signal intensity of this compound?
Low signal intensity can be caused by several factors. Here are some common strategies to enhance the signal:
-
Optimize Mobile Phase Composition: this compound ionization is sensitive to pH. Ensure the mobile phase pH is at least 2 units below the pKa of the primary amine to promote protonation. The addition of 0.1% formic acid to both mobile phases A and B is recommended.
-
Adjust Collision Energy: Perform a collision energy ramping experiment to find the optimal energy for the desired fragmentation. A range of 15-40 eV is a good starting point.
-
Check for Matrix Effects: Biological matrices can suppress the ionization of this compound. A sample cleanup procedure such as solid-phase extraction (SPE) may be necessary.
-
Source Parameter Tuning: Systematically optimize source-dependent parameters like nebulizer gas, curtain gas, and ion spray voltage.
Q3: What are the most common adducts of this compound observed in ESI-MS?
During electrospray ionization (ESI), this compound can form several common adducts. It is crucial to identify these to avoid misinterpretation of data.
| Adduct | Observed m/z | Common Source |
| [M+H]⁺ | 395.2 | Protonation (desired) |
| [M+Na]⁺ | 417.2 | Sodium contamination from glassware or reagents. |
| [M+K]⁺ | 433.3 | Potassium contamination. |
| [M+NH₄]⁺ | 412.2 | Ammonium salts in the mobile phase. |
| [2M+H]⁺ | 789.4 | High analyte concentration leading to dimer formation. |
Q4: Why am I seeing poor or no fragmentation of this compound in the MS/MS scan?
A lack of fragmentation can indicate several issues with the instrument parameters or the molecule itself.
-
Insufficient Collision Energy: The applied collision energy may be too low to induce fragmentation. Gradually increase the collision energy in 5 eV increments.
-
Incorrect Precursor Ion Selection: Ensure that the correct m/z for the this compound precursor ion ([M+H]⁺ at 395.2) is being isolated in Q1. A wider Q1 isolation window (e.g., 1.5 Da) can be tested, but may increase background noise.
-
Metastable Compound: this compound might be exceptionally stable under the tested conditions. Consider using a different fragmentation technique if available, such as collision-induced dissociation (CID) with a different collision gas or higher-energy collisional dissociation (HCD).
Troubleshooting Guides
Issue: Low or No this compound Signal
This guide provides a systematic approach to troubleshooting low or absent signal for this compound.
Caption: Workflow for troubleshooting low this compound signal.
-
Direct Infusion Analysis: Prepare a fresh 100 ng/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid. Infuse directly into the mass spectrometer. If no signal is observed, the issue is likely with the MS parameters or the compound itself.
-
LC System Check: If a signal is present during direct infusion, the problem may lie with the liquid chromatography setup. Inject a known standard to ensure the LC system is functioning correctly. Check for leaks, pump pressure fluctuations, and correct mobile phase composition.
-
MS Parameter Optimization: Re-evaluate the source and compound parameters. Ensure the correct precursor and product ions are selected. Perform a collision energy ramp to confirm fragmentation.
-
Sample Preparation Review: If the above steps do not resolve the issue, consider potential problems with sample preparation. This compound may be degrading in the sample matrix or experiencing significant ion suppression. Implement a robust sample cleanup method like SPE.
Issue: High Background Noise
High background noise can obscure the this compound signal, leading to poor sensitivity and inaccurate quantification.
Caption: Logical steps for reducing high background noise.
-
Check Solvents: Ensure all mobile phases and solvents are freshly prepared using high-purity, LC-MS grade reagents.
-
LC System Contamination: Flush the entire LC system, including the autosampler, with a strong solvent wash (e.g., isopropanol) to remove potential contaminants.
-
Adjust MS Parameters: A wide Q1 isolation window can allow co-eluting interferences to enter the collision cell. Reduce the isolation window width (e.g., from 1.5 Da to 0.7 Da).
-
Improve Sample Cleanup: If the noise is originating from the sample matrix, a more effective sample preparation method is required.
Experimental Protocols
Protocol 1: Direct Infusion Optimization of this compound MS/MS Parameters
Objective: To determine the optimal precursor ion, product ions, collision energy, and declustering potential for this compound.
Materials:
-
This compound reference standard
-
LC-MS grade acetonitrile, water, and formic acid
-
Syringe pump and ESI-capable mass spectrometer
Methodology:
-
Prepare a 1 µg/mL stock solution of this compound in 50:50 acetonitrile:water.
-
Prepare a 100 ng/mL working solution in 50:50 acetonitrile:water with 0.1% formic acid.
-
Set up the syringe pump to infuse the working solution at a flow rate of 10 µL/min.
-
Perform a Q1 scan in positive ion mode to identify the precursor ion (expected [M+H]⁺ at m/z 395.2).
-
Set the mass spectrometer to product ion scan mode, selecting the identified precursor ion.
-
Ramp the collision energy from 10 to 50 eV in 5 eV increments, acquiring spectra at each step.
-
Identify the two most intense and stable product ions.
-
Perform a final optimization by varying the declustering potential from 40 to 120 V to maximize the precursor ion signal while minimizing in-source fragmentation.
Protocol 2: LC-MS/MS Method Development for this compound Quantification
Objective: To develop a robust LC-MS/MS method for the quantification of this compound in a relevant matrix.
Materials:
-
This compound reference standard and internal standard (e.g., deuterated this compound)
-
LC system coupled to a triple quadrupole mass spectrometer
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Methodology:
-
Chromatography:
-
Set the column temperature to 40 °C.
-
Use a flow rate of 0.4 mL/min.
-
Develop a gradient elution method to ensure separation of this compound from matrix components.
Time (min) %B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 5.0 5 -
-
MS/MS Detection:
-
Set up a Multiple Reaction Monitoring (MRM) method using the optimized parameters from Protocol 1.
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) This compound (Quantifier) 395.2 278.1 100 This compound (Qualifier) 395.2 145.1 100 Internal Standard (e.g., 399.2) (e.g., 282.1) 100 -
-
Method Validation:
-
Prepare calibration standards and quality control samples in the appropriate matrix.
-
Assess the method for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.
-
Hypothetical Signaling Pathway Involving this compound
The following diagram illustrates the proposed mechanism of action for this compound as an inhibitor of the hypothetical "Kinase C" in a cellular signaling cascade.
How to reduce background noise in J9Z38 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common challenges during the quantification of J9Z38, a key metabolite of the insecticide Cyantraniliprole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a metabolite of the broad-spectrum insecticide Cyantraniliprole.[1] The quantification of this compound is crucial for monitoring Cyantraniliprole residue levels in various environmental and agricultural samples, including soil, water, and crops like watermelon, cabbage, and rice.[2][3][4] This monitoring is essential for food safety, environmental protection, and dietary risk assessment.[3]
Q2: What is the primary analytical method for this compound quantification?
A2: The primary and most effective method for the determination of this compound residues is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2][5][6] This technique offers high sensitivity and selectivity, which is necessary for detecting the typically low concentrations of this compound in complex matrices.
Q3: What is the QuEChERS method and why is it used for this compound sample preparation?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for the analysis of pesticide residues in food and agricultural samples.[7][8] It involves a simple two-step process of solvent extraction and partitioning, followed by dispersive solid-phase extraction (dSPE) for cleanup.[9] This method is favored for this compound quantification because it effectively removes interfering matrix components such as pigments, sugars, and lipids, leading to cleaner extracts and reduced background noise in the UPLC-MS/MS analysis.[9][10]
Troubleshooting Guide: Reducing Background Noise in this compound Quantification
High background noise in UPLC-MS/MS analysis can significantly impact the sensitivity and accuracy of this compound quantification. This guide provides solutions to common sources of background noise.
| Potential Problem | Possible Causes | Recommended Solutions |
| High Baseline Noise Across the Chromatogram | Contaminated mobile phase solvents or additives. | - Use high-purity, LC-MS grade solvents and additives.[1][11] - Prepare fresh mobile phases daily and store them in dedicated, clean solvent bottles.[12][13] - Sonicate freshly prepared mobile phases to remove dissolved gases.[12] |
| Contamination from the LC system (tubing, fittings, pump seals). | - Flush the LC system thoroughly with a strong organic solvent like isopropanol. - If contamination persists, systematically replace components like tubing, fittings, and seals.[2] | |
| Ghost Peaks or Carryover | Analyte carryover from previous injections. | - Implement a robust needle wash protocol with a strong solvent. - Inject blank samples between experimental samples to assess and mitigate carryover. |
| Buildup of matrix components on the analytical column. | - Use a guard column to protect the analytical column from strongly retained matrix components. - Develop a column washing method to be run periodically to remove accumulated contaminants. | |
| Specific m/z Interference | Presence of isobaric interferences from the sample matrix. | - Optimize chromatographic separation to resolve this compound from interfering compounds. - Adjust MS/MS parameters, such as collision energy, to enhance the specificity of the MRM transition. |
| Contaminants from labware or sample handling. | - Use high-quality, clean labware (e.g., polypropylene (B1209903) tubes for QuEChERS). - Avoid using glassware cleaned with detergents, as these can be a source of contamination.[2] - Wear nitrile gloves during sample preparation to prevent contamination from personal care products.[14] | |
| Elevated Noise in the Low Mass Range | Chemical noise from solvents, plasticizers, or other ubiquitous compounds. | - Optimize MS source parameters, such as cone voltage and cone gas flow, to minimize the ionization of low molecular weight background ions.[1][12] - Use high-resolution mass spectrometry if available to distinguish this compound from background ions with similar nominal masses.[3] |
Experimental Protocols
Sample Preparation using the QuEChERS Method
This protocol is a generalized procedure based on methods cited for this compound quantification in various matrices.
a. Extraction:
-
Weigh 10-15 g of the homogenized sample (e.g., watermelon, soil) into a 50 mL centrifuge tube.[2][3]
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663) and sodium chloride).
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
b. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1-6 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE cleanup tube. The dSPE tube should contain a sorbent mixture, typically PSA (primary secondary amine) and magnesium sulfate. For samples with high pigment content, graphitized carbon black (GCB) may be included.
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rpm for 5 minutes.
-
Collect the supernatant for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The following are typical parameters for the analysis of this compound. Optimization will be required for specific instruments and matrices.
-
UPLC System: An ultra-performance liquid chromatography system.
-
Analytical Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol (B129727) with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound should be optimized.
Quantitative Data Summary
The following table summarizes recovery and limit of quantification (LOQ) data from various studies on this compound quantification.
| Matrix | Method | Average Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Watermelon | UPLC-MS/MS | 85.71 - 105.74 | 0.90 - 6.34 | 0.00021 | [2][5] |
| Soil | UPLC-MS/MS | 85.71 - 105.74 | 0.90 - 6.34 | 0.00090 - 0.0010 | [2][5] |
| Cabbage | QuEChERS/HPLC-PDA | 89.80 - 100.11 | 0.43 - 5.77 | Not Specified | [3] |
| Rice Straw | UPLC-MS/MS | 79.0 - 108.6 | 1.1 - 10.6 | 0.039 | [4] |
| Paddy Water | UPLC-MS/MS | 79.0 - 108.6 | 1.1 - 10.6 | 0.005 | [4] |
| Brown Rice | UPLC-MS/MS | 79.0 - 108.6 | 1.1 - 10.6 | 0.0063 | [4] |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification from sample preparation to analysis.
Troubleshooting Logic for High Background Noise
Caption: A logical approach to troubleshooting high background noise.
References
- 1. waters.com [waters.com]
- 2. msvision.com [msvision.com]
- 3. organomation.com [organomation.com]
- 4. How to Minimize GC-MS Baseline Noise in Chromatograms [eureka.patsnap.com]
- 5. Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. Analysis of Pesticides and their Metabolite Residues [sigmaaldrich.com]
- 11. zefsci.com [zefsci.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. providiongroup.com [providiongroup.com]
Addressing low recovery of J9Z38 in QuEChERS method
Technical Support Center: QuEChERS Method
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the analysis of J9Z38 using the QuEChERS method.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery in QuEChERS a concern?
This compound is a major metabolite of the insecticide Cyantraniliprole (B1669382).[1][2] Accurate quantification of this compound is crucial for residue analysis and dietary risk assessment.[3] While the QuEChERS method is widely used for pesticide residue analysis, concerns about low recovery of certain analytes can arise due to factors like analyte polarity, pH sensitivity, and matrix effects.
Q2: Is low recovery a common issue for this compound with the QuEChERS method?
Current scientific literature suggests that the QuEChERS method can achieve good to excellent recoveries for this compound in various matrices like pakchoi, soil, litchi, and cabbage.[1][2][3][4] Reported recovery rates are often well within the acceptable range of 70-120%.
Q3: What are the typical steps in a QuEChERS method for this compound analysis?
A typical QuEChERS workflow for this compound involves:
-
Sample Homogenization: The sample matrix (e.g., fruit, vegetable, soil) is first homogenized to ensure uniformity.
-
Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile (B52724).[1][2][4][5]
-
Salting Out/Partitioning: A salt mixture, commonly containing magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate (B1210297) (NaOAc), is added to induce phase separation between the aqueous and organic layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing d-SPE sorbents to remove interfering matrix components.[1][2][4]
-
Analysis: The final cleaned extract is analyzed, typically by UPLC-MS/MS or HPLC-PDA.[1][3]
Q4: What d-SPE sorbents are recommended for this compound analysis?
The most commonly reported and effective sorbents for cleaning up this compound extracts are Primary Secondary Amine (PSA) and C18 (octadecylsilane).[4] PSA is effective at removing polar interferences such as organic acids, sugars, and fatty acids, while C18 targets non-polar interferences.
Troubleshooting Guide: Addressing Low Recovery of this compound
Even with established methods, low recovery can occasionally occur. This guide provides a systematic approach to troubleshooting.
Potential Problem Areas & Solutions
Below is a table summarizing potential causes for low this compound recovery and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Steps & Recommendations |
| 1. Inefficient Extraction | - Ensure proper homogenization: Inconsistent sample preparation can lead to variable extraction. - Verify solvent quality and volume: Use high-purity acetonitrile and ensure the correct solvent-to-sample ratio is used. - Optimize shaking/vortexing: Ensure vigorous and adequate mixing during the extraction step to facilitate analyte transfer into the solvent. |
| 2. Analyte Degradation | - pH control: this compound is a metabolite of Cyantraniliprole, and its stability could be pH-dependent. Consider using a buffered QuEChERS method (e.g., with acetate or citrate (B86180) buffers) to maintain a stable pH during extraction, especially for acidic or alkaline matrices.[6] - Temperature control: Avoid exposing samples to high temperatures during processing. |
| 3. Inefficient Phase Separation | - Proper salt addition: Ensure the salting-out mixture is added correctly and mixed thoroughly to induce proper phase separation. - Adequate centrifugation: Verify that the centrifugation speed and time are sufficient to achieve a clean separation of the organic and aqueous layers. |
| 4. Loss during d-SPE Cleanup | - Choice of sorbent: While PSA and C18 are generally effective, highly complex matrices might require optimization. However, be aware that some sorbents, like graphitized carbon black (GCB), can cause losses of planar molecules, a structural feature that could be relevant to this compound.[7] - Amount of sorbent: Using excessive amounts of d-SPE sorbent can lead to analyte loss through adsorption. Use the minimum amount necessary for adequate cleanup. |
| 5. Matrix Effects | - Matrix-matched calibration: The most effective way to compensate for matrix effects is to prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure.[8][9][10] This accounts for signal suppression or enhancement caused by co-eluting matrix components. - Dilution of the final extract: If matrix effects are severe, diluting the final extract can mitigate their impact, although this may affect the limit of quantification. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low this compound recovery.
Caption: Troubleshooting workflow for low this compound recovery in QuEChERS.
Quantitative Data & Experimental Protocols
The following tables summarize successful QuEChERS methodologies for the analysis of Cyantraniliprole and its metabolite this compound from published studies.
Table 1: Reported Recoveries of this compound using QuEChERS
| Matrix | Spiking Levels (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Pakchoi & Soil | 0.01, 0.05, 0.1 | 77.8 - 102.5 | 1.6 - 8.9 | [1][2][5] |
| Litchi (whole fruit & pulp) | 0.0005 - 0.5 | 76 - 98 | 2.5 - 9.6 | [4] |
| Cabbage & Soil | Not specified | 89.80 - 100.11 | 0.43 - 5.77 | [3][11] |
Table 2: Detailed Experimental Protocols from Cited Literature
| Parameter | Methodology for Pakchoi & Soil[1][2][5] | Methodology for Litchi[4] | Methodology for Cabbage & Soil[3][11] |
| Sample Weight | 10 g | 10 g | Not specified |
| Extraction Solvent | 10 mL acetonitrile | 10 mL acetonitrile | Acetonitrile |
| Salting-Out Agents | 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate | 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate | Not specified |
| d-SPE Cleanup Sorbents | 150 mg MgSO₄, 50 mg PSA | 150 mg MgSO₄, 50 mg PSA, 50 mg C18 | Not specified |
| Final Analysis | UPLC-MS/MS | HPLC-MS/MS | HPLC-PDA |
References
- 1. Determination of Cyantraniliprole and its Major Metabolite Residues in Pakchoi and Soil Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 2. Determination of cyantraniliprole and its major metabolite residues in pakchoi and soil using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of field-incurred residues of cyantraniliprole and IN-J9Z38 in cabbage/soil using QuEChERS/HPLC-PDA and dietary risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of chlorantraniliprole, cyantraniliprole and its metabolites residues in litchi using QuEChERS and high performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing J9Z38 Degradation During Sample Processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of J9Z38 during sample processing. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a major and persistent metabolite of the insecticide Cyantraniliprole (B1669382).[1] Its stability during sample collection, processing, and analysis is critical for accurate quantification of environmental contamination, assessment of dietary risk, and understanding the metabolic fate of its parent compound.[2][3][4]
Q2: What are the primary factors that can cause this compound degradation?
A2: The primary factors contributing to the degradation of analytes like this compound include improper temperature, exposure to light, extreme pH conditions, and enzymatic activity within the sample matrix. For instance, this compound may be hydrolyzed to IN-N5M09 at high temperatures.
Q3: What are the ideal storage conditions for samples containing this compound?
A3: For long-term storage, samples should be kept frozen, ideally at -20°C or lower, in the dark.[4] Studies have shown that this compound is stable in proso millet grain and straw samples for up to 90 days when stored at -20°C.
Q4: How does pH affect the stability of this compound?
Troubleshooting Guides
This section addresses specific issues that may arise during sample processing and provides guidance on how to mitigate this compound degradation.
Issue 1: Low or no detection of this compound in samples where it is expected.
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation during sample collection and transport. | Collect samples directly into containers that can be immediately cooled (e.g., on dry ice or in a portable freezer). Transport samples to the laboratory in a frozen state. | Minimizing the time samples spend at ambient temperature reduces the potential for enzymatic and thermal degradation. |
| Improper storage conditions. | Ensure samples are stored at ≤ -20°C in a dark environment. Avoid repeated freeze-thaw cycles. Aliquot samples upon receipt if multiple analyses are planned. | Low temperatures slow down chemical and enzymatic degradation processes. Light can cause photodegradation. |
| Degradation during sample extraction. | Use established extraction methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[2][6][7] Keep samples and extracts cool during the entire process (e.g., using ice baths). | The QuEChERS method is efficient and minimizes extraction time, reducing the window for degradation. Maintaining low temperatures is critical throughout. |
| pH-related degradation. | Buffer the extraction solvent to a neutral pH (around 7) if the sample matrix is known to be acidic or alkaline. | Prevents acid or base-catalyzed hydrolysis of the analyte. |
Issue 2: Inconsistent or variable this compound concentrations across replicate samples.
| Potential Cause | Troubleshooting Step | Rationale |
| Non-homogenous sample. | For solid samples like soil or plant tissue, ensure thorough homogenization before taking an analytical subsample. Cryogenic grinding can be employed for tough matrices.[8] | Inconsistent distribution of this compound within the sample will lead to variable results. |
| Inconsistent extraction efficiency. | Strictly adhere to a validated Standard Operating Procedure (SOP) for sample extraction. Ensure consistent timing, solvent volumes, and mixing energy for all samples. | Variations in the extraction process can lead to differing recoveries of the analyte. |
| Exposure to light. | Work with samples under subdued light or use amber-colored labware to minimize exposure to UV and visible light. | Photodegradation can be a significant source of analyte loss, leading to variability. |
| Contamination. | Use clean glassware and equipment for each sample. Wear gloves and change them between samples to prevent cross-contamination.[9] | Contamination can introduce substances that may degrade this compound or interfere with its analysis. |
Data Summary
This compound Stability and Half-Life
The persistence of this compound can vary significantly depending on the environmental matrix. The following table summarizes available data on its stability and half-life.
| Matrix | Condition | Half-Life (t½) | Reference |
| Soil | Field conditions | 9.4 days | [2] |
| Proso Millet (Grain & Straw) | Frozen Storage (-20°C) | Stable for up to 90 days |
Cyantraniliprole (Parent Compound) Hydrolysis Half-Life
The degradation of the parent compound, Cyantraniliprole, is highly dependent on pH, with the formation of this compound being a major degradation pathway, especially in alkaline conditions.
| pH | Temperature | Half-Life (t½) of Cyantraniliprole | Reference |
| 4 | 25°C | 210 days | [5] |
| 7 | 25°C | 30 days | [5] |
| 9 | 25°C | 0.85 days | [5] |
Experimental Protocols & Methodologies
Recommended Sample Processing Workflow
To ensure the integrity of this compound in your samples, the following workflow is recommended:
Key Experimental Methodologies
1. Sample Homogenization (for solid matrices):
-
Objective: To create a uniform sample from which a representative subsample can be taken.
-
Methodology:
-
For tough or fibrous samples (e.g., plant tissue), cryogenic grinding is recommended to prevent heating and degradation.[8]
-
Pre-chill a grinder or blender with dry ice or liquid nitrogen.
-
Add the frozen sample and more dry ice/liquid nitrogen to the grinder.
-
Grind the sample until a fine, homogenous powder is obtained.
-
Store the homogenized sample in a sealed container at ≤ -20°C until extraction.
-
2. QuEChERS Extraction:
-
Objective: To efficiently extract this compound from the sample matrix while minimizing degradation.
-
Methodology (General overview):
-
Weigh a representative subsample of the homogenized material (typically 5-15 g) into a centrifuge tube.
-
Add the appropriate amount of water (if the sample has low moisture content) and an internal standard.
-
Add acetonitrile (B52724) as the extraction solvent.
-
Add a salt mixture (commonly magnesium sulfate (B86663) and sodium acetate (B1210297) or citrate) to induce phase separation and aid extraction.
-
Shake vigorously for a specified time (e.g., 1 minute).
-
Centrifuge to separate the acetonitrile layer.
-
The supernatant can be directly analyzed or subjected to a dispersive solid-phase extraction (d-SPE) cleanup step if the matrix is complex.
-
3. Analytical Determination:
-
Objective: To accurately quantify the concentration of this compound in the final extract.
-
Methodology:
Signaling and Degradation Pathways
Proposed Degradation Pathway for this compound
While the complete degradation pathway of this compound is not fully elucidated in the available literature, a proposed initial step involves the hydrolysis of the molecule, particularly at elevated temperatures.
By following these guidelines, researchers can significantly reduce the risk of this compound degradation, leading to more reliable and accurate data in their studies. For further assistance, please consult the specific analytical methods referenced or contact your technical support representative.
References
- 1. Residue and toxicity of cyantraniliprole and its main metabolite this compound in soil-earthworm microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Cyantraniliprole and its Major Metabolite Residues in Pakchoi and Soil Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 7. food-safety.com [food-safety.com]
- 8. lcms.cz [lcms.cz]
- 9. How to take a sample for pesticide residue analysis - CROPNUTS Helpdesk [cropnuts.helpscoutdocs.com]
- 10. Determination of residues of cyantraniliprole and its metabolite this compound in watermelon and soil using ultra-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Residues of cyantraniliprole and its metabolite this compound in rice field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve linearity problems for J9Z38
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with calibration curve linearity for the J9Z38 assay.
Troubleshooting Guide: Calibration Curve Linearity Problems
This guide addresses common issues that can lead to poor calibration curve linearity.
Question: My calibration curve for the this compound assay has a low R-squared value (R² < 0.99). What are the potential causes and solutions?
Answer:
A low R² value indicates that the data points of your standard curve do not closely fit the regression line, suggesting a loss of linearity. Several factors could be contributing to this issue. Below is a summary of potential causes and recommended troubleshooting steps.
Quantitative Data Summary: Calibration Curve Acceptance Criteria
For reliable results, your calibration curve should meet the following criteria.
| Parameter | Acceptance Criteria | Typical Value for this compound Assay |
| Correlation Coefficient (R²) | > 0.995 | ≥ 0.997 |
| Standard Concentration Range | 50% - 150% of target concentration | 1.56 - 100 ng/mL |
| Back-calculated Concentration Accuracy | Within ± 15% of the nominal value (± 20% for LLOQ) | Within ± 10% |
| Residuals Plot | Random distribution around zero | Random scatter |
Frequently Asked Questions (FAQs)
Q1: What is the recommended curve fitting model for the this compound assay?
A1: For the this compound assay, a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit is generally recommended, as immunoassays often exhibit a sigmoidal relationship between concentration and response.[1] A simple linear regression may not be appropriate for the entire dynamic range. Always consult the specific instructions provided with your this compound kit.[2]
Q2: How should I prepare the standards to ensure a linear calibration curve?
A2: Proper preparation of standards is crucial for generating a reliable calibration curve.[3] Follow these guidelines:
-
Reconstitution: Briefly centrifuge the vial of the lyophilized standard before opening. Reconstitute according to the kit's protocol to ensure the entire standard is dissolved.[2]
-
Serial Dilutions: Perform serial dilutions carefully, ensuring you are using calibrated pipettes and changing tips for each dilution to prevent cross-contamination.[3][4][5]
-
Freshness: Use freshly prepared standards for each assay. Standard solutions should generally be used within two hours of preparation.[3]
Q3: Can I use a calibration curve from a previous experiment?
A3: No, a new standard curve must be generated for each plate and each experiment.[3] This is because minor variations in experimental conditions, such as incubation times and temperatures, can affect the results.
Q4: What should I do if my sample concentrations are outside the linear range of my calibration curve?
A4: If your sample concentrations are higher than the upper limit of quantification (ULOQ), you will need to dilute your samples and re-run the assay. If the concentrations are below the lower limit of quantification (LLOQ), the results are not considered reliable.
Q5: What are "edge effects" and how can they affect my calibration curve?
A5: Edge effects refer to variability in results in the outer wells of a microplate compared to the inner wells. This can be caused by temperature gradients across the plate or uneven evaporation. To minimize edge effects, ensure proper plate sealing during incubations and consider not using the outermost wells for standards or critical samples.[6]
Experimental Protocol: Generating a Standard Curve for the this compound Assay
This protocol outlines the key steps for generating a reliable calibration curve.
-
Reagent Preparation:
-
Bring all reagents to room temperature before use.[4]
-
Reconstitute the this compound standard as per the kit instructions to create a stock solution.
-
-
Standard Dilution Series:
-
Label a set of microcentrifuge tubes for your dilution series (e.g., S1 through S7).
-
Perform a 2-fold serial dilution of the stock solution to create a range of standards. A typical range for the this compound assay might be 100 ng/mL down to 1.56 ng/mL, plus a blank (0 ng/mL).
-
Ensure thorough mixing at each dilution step.
-
-
Assay Procedure:
-
Add standards, controls, and samples to the microplate wells in duplicate or triplicate.[3]
-
Follow the incubation times and temperatures specified in the this compound assay protocol.
-
Perform wash steps carefully and consistently to minimize background signal.[5]
-
Add the detection reagent and substrate as instructed.
-
-
Data Acquisition:
-
Read the plate on a microplate reader at the specified wavelength.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank from all other readings.
-
Plot the mean absorbance for each standard against its known concentration.
-
Apply the recommended curve fitting model (e.g., 4-PL or 5-PL) to generate the standard curve and calculate the R² value.
-
Diagram: Troubleshooting Workflow for Calibration Curve Linearity
The following diagram illustrates a logical workflow for troubleshooting issues with your this compound calibration curve.
Caption: Troubleshooting workflow for poor calibration curve linearity.
References
- 1. bosterbio.com [bosterbio.com]
- 2. arp1.com [arp1.com]
- 3. Guidelines for Preparing ELISA Standards - Nordic Biosite [nordicbiosite.com]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. ELISA Standard Curve Problems and Troubleshooting | Diagnopal [diagnopal.ca]
Method validation challenges for J9Z38 in new matrices
Technical Support Center: J9Z38 Method Validation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the bioanalytical method validation for this compound, a novel tyrosine kinase inhibitor, when transferring the established human plasma LC-MS/MS method to new biological matrices such as rat plasma, human urine, or mouse brain tissue homogenate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when transferring a validated this compound assay from human plasma to other biological matrices?
A1: The most common challenges include:
-
Matrix Effects: Differences in the composition of new matrices (e.g., lipids in brain homogenate, salts in urine) can cause ion suppression or enhancement during LC-MS/MS analysis, affecting accuracy and precision.[1][2][3][4]
-
Analyte Recovery: The efficiency of the extraction method for this compound may vary significantly between matrices due to differences in protein binding, solubility, and the presence of interfering substances.[5]
-
Analyte Stability: this compound may exhibit different stability profiles in new matrices due to varying enzymatic activity or pH.[4][6]
-
Metabolite Interference: Different species or tissues may produce unique metabolites of this compound that can interfere with the quantification of the parent drug.
-
Regulatory Requirements: Transferring a method to a new matrix requires a partial or full validation according to regulatory guidelines like the ICH M10 Bioanalytical Method Validation guideline.[7][8][9]
Q2: What level of validation is required when moving to a new matrix?
A2: According to international guidelines, introducing a new matrix into a previously validated assay typically requires a partial validation.[5] This usually includes, at a minimum, assessment of accuracy, precision, selectivity, and matrix effect. A full validation may be necessary if the new matrix is substantially different or if partial validation fails.[8]
Q3: My recovery of this compound is significantly lower in mouse brain tissue homogenate compared to human plasma. What could be the cause?
A3: Lower recovery in brain tissue is often due to high lipid content and different protein composition. This compound might be binding non-specifically to lipids or proteins that are not efficiently removed by the original extraction protocol. Consider optimizing the sample preparation, for instance, by using a different protein precipitation solvent, a more rigorous liquid-liquid extraction (LLE), or a solid-phase extraction (SPE) method tailored for lipid-rich matrices.
Troubleshooting Guides
Issue 1: Inconsistent Peak Areas and Poor Reproducibility in Rat Plasma
Question: We are observing significant variability (%CV > 20%) in the peak areas of our this compound quality control (QC) samples in rat plasma, a problem not seen in human plasma. What is the likely cause and how can we troubleshoot it?
Answer: High variability in peak areas is often a primary indicator of inconsistent matrix effects.[2][3] Components of the rat plasma matrix are likely interfering with the ionization of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Objective: To quantify the matrix effect in rat plasma compared to a neat solution.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its stable isotope-labeled internal standard (SIL-IS) into the reconstitution solvent at low, medium, and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank rat plasma using the established method. Spike this compound and SIL-IS into the final extracted supernatant.
-
Set C (Pre-Extraction Spike): Spike this compound and SIL-IS into blank rat plasma before performing the extraction.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Response in Set B) / (Peak Response in Set A)
-
Recovery = (Peak Response in Set C) / (Peak Response in Set B)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF value between 0.8 and 1.2 is generally considered acceptable.
-
Issue 2: No Detectable this compound Signal in Human Urine Samples
Question: We are unable to detect this compound in urine samples from subjects dosed with the drug, even though plasma concentrations are within the expected range. Our LLOQ is 1 ng/mL. What steps should we take?
Answer: This issue could stem from several factors: rapid degradation of this compound in the urine matrix, poor extraction recovery due to the high polarity and salt content of urine, or the drug being excreted as a metabolite that your current method does not detect. The transition from a plasma-validated method to a low-protein matrix like urine can lead to inconsistent recovery.[5]
Caption: Root cause analysis for signal loss in urine.
Objective: To determine the stability of this compound in human urine under different conditions.
Methodology:
-
Sample Preparation: Pool blank human urine from at least six donors. Adjust the pH of different aliquots to 5, 6, and 7 using phosphate (B84403) buffers.
-
Spiking: Spike this compound into each pH-adjusted urine pool to achieve low and high QC concentrations.
-
Incubation: Incubate the samples at room temperature (25°C) and refrigerated (4°C).
-
Time Points: Analyze the samples immediately after spiking (T=0) and at subsequent time points (e.g., 2, 4, 8, and 24 hours).
-
Analysis: Extract and analyze the samples against a freshly prepared calibration curve.
-
Evaluation: Calculate the percentage of this compound remaining at each time point relative to T=0. Stability is acceptable if the mean concentration is within ±15% of the nominal value.
Data Presentation: Validation Parameter Comparison
The following table summarizes the expected acceptance criteria for key validation parameters when transferring the this compound method from human plasma to new matrices, based on FDA and ICH guidelines.[10][11]
| Validation Parameter | Human Plasma (Validated) | Rat Plasma (Partial Validation) | Human Urine (Partial Validation) | Mouse Brain Homogenate (Partial Validation) |
| Intra-run Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-run Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | ± 15% (± 20% at LLOQ) | ± 15% (± 20% at LLOQ) | ± 15% (± 20% at LLOQ) |
| Inter-run Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-run Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | ± 15% (± 20% at LLOQ) | ± 15% (± 20% at LLOQ) | ± 15% (± 20% at LLOQ) |
| Matrix Factor (IS-Normalized) | 0.95 | 0.8 to 1.2 | 0.8 to 1.2 | 0.8 to 1.2 |
| Recovery (% Mean) | > 70% | Consistent and reproducible | Consistent and reproducible | Consistent and reproducible |
| Short-Term Stability (24h, RT) | Stable (± 15%) | To be determined | To be determined | To be determined |
| Freeze-Thaw Stability (3 cycles) | Stable (± 15%) | To be determined | To be determined | To be determined |
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. Impact of introducing a new biological matrix into a validated bioanalytical method: Focus on matrix protein content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Validation & Comparative
J9Z38: A Persistent Insecticide Metabolite in Environmental Focus
A comparative analysis of the environmental persistence of J9Z38, a primary metabolite of the insecticide cyantraniliprole, reveals its significant stability in soil environments compared to metabolites of other common insecticides. This guide provides a data-driven comparison of this compound's persistence, details the experimental protocols for assessing metabolite stability, and illustrates the toxicological pathway of its parent compound.
This compound, a metabolite of the diamide (B1670390) insecticide cyantraniliprole, demonstrates notable persistence in soil, raising environmental considerations.[1][2] Data indicates that this compound's half-life in soil can be considerably longer than its parent compound, cyantraniliprole, and other insecticide metabolites from different chemical classes.[1][3] Understanding the comparative persistence of these metabolites is crucial for environmental risk assessment and the development of sustainable agricultural practices.
Comparative Persistence of Insecticide Metabolites in Soil
The environmental fate of an insecticide is not solely determined by the parent compound but also by the persistence of its degradation products. The following table summarizes the soil half-life (DT50) of this compound in comparison to other significant insecticide metabolites under aerobic conditions.
| Metabolite | Parent Insecticide | Chemical Class | Soil Half-Life (DT50) in days |
| This compound | Cyantraniliprole | Diamide | 77.1 - 200[1] |
| 3,5,6-trichloro-2-pyridinol (TCP) | Chlorpyrifos | Organophosphate | up to 360[2] |
| 6-chloronicotinic acid | Imidacloprid | Neonicotinoid | Data not available, but parent has DT50 of 40-124 days[4] |
| Desethylatrazine (DEA) | Atrazine | Triazine | Parent has DT50 of >100 days[3] |
Note: The half-life of insecticide metabolites can vary significantly based on soil type, temperature, moisture, and microbial activity.
Experimental Protocols for Assessing Metabolite Persistence
The determination of insecticide metabolite persistence in soil and water is conducted under standardized laboratory conditions, primarily following guidelines established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Aerobic and Anaerobic Transformation in Soil (OECD 307 / EPA OCSPP 835.4100)
This test evaluates the rate and pathway of degradation of a test substance in soil under both aerobic and anaerobic conditions.[1][5][6][7][8][9]
Methodology:
-
Test System: Soil samples are treated with the ¹⁴C-labeled test substance and incubated in the dark in biometer flasks or a flow-through system at a constant temperature (typically 20°C) for up to 120 days.[1][3][5]
-
Aerobic Conditions: A continuous stream of moistened air is passed through the system to maintain aerobic conditions.[1]
-
Anaerobic Conditions: After an initial aerobic phase to allow for the formation of metabolites, the system is flushed with an inert gas (e.g., nitrogen) to establish anaerobic conditions.
-
Sampling: At specified intervals, soil samples are collected and extracted.
-
Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) to identify and quantify the parent compound and its transformation products.[10][11]
-
Mineralization: The evolution of ¹⁴CO₂ is monitored throughout the experiment to determine the extent of mineralization (complete degradation to carbon dioxide).[5]
-
Data Analysis: The rate of degradation of the parent compound and the formation and decline of metabolites are modeled to calculate their respective half-lives (DT50).
Aerobic Mineralization in Surface Water (OECD 309 / EPA OCSPP 835.4300)
This simulation test is designed to determine the rate and extent of biodegradation of a chemical in an aerobic aqueous environment.[12][13][14][15][16][17][18]
Methodology:
-
Test System: Natural surface water is incubated with the test substance at low concentrations in the dark with gentle agitation.[12][15]
-
Concentrations: At least two different concentrations of the test substance are typically used.[12]
-
Sterile Controls: Sterile controls are included to differentiate between biotic and abiotic degradation.[12]
-
Duration: The test usually runs for a maximum of 60 days.[12]
-
Sampling and Analysis: Water samples are taken at intervals and analyzed for the parent compound and its metabolites.
-
Mineralization: For ¹⁴C-labeled substances, the production of ¹⁴CO₂ is measured to assess mineralization.
Toxicological Pathway: Activation of Insect Ryanodine (B192298) Receptors
Cyantraniliprole, the parent compound of this compound, belongs to the diamide class of insecticides. Its mode of action involves the selective activation of insect ryanodine receptors (RyRs).[1][10][11][12][19][20][21][22][23][24][25]
Ryanodine receptors are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells.[10][19][22] The binding of diamide insecticides to these receptors causes an uncontrolled release of calcium ions from internal stores into the cytoplasm.[10][11][23] This disruption of calcium homeostasis leads to continuous muscle contraction, paralysis, and ultimately, the death of the insect.[10][19] The high selectivity of diamide insecticides for insect RyRs over their mammalian counterparts contributes to their favorable safety profile for non-target organisms.[10][11]
References
- 1. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. Insect ryanodine receptor: distinct but coupled insecticide binding sites for [N-C(3)H(3)]chlorantraniliprole, flubendiamide, and [(3)H]ryanodine. | Semantic Scholar [semanticscholar.org]
- 5. oecd.org [oecd.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. fera.co.uk [fera.co.uk]
- 9. Evaluating the effect of application solvent(s) used during a soil metabolism study with [<sup>14</sup>C]Glyphosate [morressier.com]
- 10. researchgate.net [researchgate.net]
- 11. New and selective ryanodine receptor activators for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OECD 309: Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test | ibacon GmbH [ibacon.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. content.fera.co.uk [content.fera.co.uk]
- 16. ecetoc.org [ecetoc.org]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. Insecticide - Wikipedia [en.wikipedia.org]
- 20. Insect Ryanodine Receptor: Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Quantification of J9Z38
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of J9Z38, a metabolite of the insecticide Cyantraniliprole (B1669382), against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.[1][2] The objective is to demonstrate the new method's suitability and superiority for high-sensitivity analysis in complex matrices, in accordance with ICH Q2(R2) guidelines.[3][4][5]
This compound is a key indicator for evaluating Cyantraniliprole residue levels in environmental and biological samples.[1][2] Accurate and sensitive quantification is crucial for toxicological studies and regulatory compliance.[2][6]
Quantitative Performance Comparison
The validation of the new UPLC-MS/MS method against the traditional HPLC-UV method was performed across several key performance characteristics as recommended by ICH guidelines.[4][7] The results highlight the enhanced sensitivity and precision of the UPLC-MS/MS approach.
Table 1: Comparison of Analytical Method Validation Parameters
| Parameter | New UPLC-MS/MS Method | Conventional HPLC-UV Method | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999 | > 0.995 | r² ≥ 0.99 |
| Range | 0.1 - 250 ng/mL | 10 - 1000 ng/mL | Method-dependent |
| Accuracy (% Recovery) | 98.5% - 103.2% | 95.1% - 104.5% | 80 - 120% (90-110% often preferred) |
| Precision (%RSD) | < 4.5% | < 8.0% | RSD ≤ 15% |
| Limit of Detection (LOD) | 0.03 ng/mL | 3.0 ng/mL | - |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 10.0 ng/mL | Signal-to-Noise ≥ 10 |
Data is representative and compiled for illustrative purposes.
Table 2: Precision Analysis (Intra-day and Inter-day)
| Method | QC Level | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18 over 3 days) |
| UPLC-MS/MS | Low QC (0.3 ng/mL) | 2.8% | 4.1% |
| Mid QC (50 ng/mL) | 1.9% | 2.5% | |
| High QC (200 ng/mL) | 1.5% | 2.1% | |
| HPLC-UV | Low QC (30 ng/mL) | 5.5% | 7.9% |
| Mid QC (250 ng/mL) | 3.8% | 5.2% | |
| High QC (750 ng/mL) | 2.9% | 4.3% |
Data is representative and compiled for illustrative purposes.
Experimental Protocols
Detailed methodologies for the new UPLC-MS/MS method are provided below. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4]
New Method: UPLC-MS/MS
This method was developed for the sensitive quantification of this compound in soil and earthworm samples.[2][6]
-
Sample Preparation (QuEChERS-based):
-
Homogenize 1 g of sample with 10 mL of water.
-
Add 10 mL of acetonitrile (B52724) and a QuEChERS salt packet (magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing PSA (primary secondary amine) and C18 sorbents.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter prior to injection.
-
-
Instrumentation and Conditions:
-
Chromatographic System: Waters ACQUITY UPLC System.[8]
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[9]
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions are optimized during method development.
-
Alternative Method: HPLC-UV
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
-
Sample Preparation:
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate (B1210297) to 1 g of homogenized sample.
-
Vortex for 5 minutes and centrifuge.
-
Collect the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
-
Instrumentation and Conditions:
-
Chromatographic System: Standard HPLC system with a UV-Vis detector.
-
Column: C18 column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Visualizations
Experimental Workflow for UPLC-MS/MS Method Validation
The following diagram illustrates the structured workflow employed for the validation of the new analytical method, from initial planning to final reporting, adhering to ICH guidelines.[7][10]
Caption: Workflow for the validation of the new UPLC-MS/MS method.
Logical Relationship of Core Validation Parameters
This diagram shows the hierarchical relationship between key analytical method validation parameters, demonstrating how fundamental characteristics support the overall reliability of the method.
Caption: Interdependence of analytical method validation parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. Residue and toxicity of cyantraniliprole and its main metabolite this compound in soil-earthworm microcosms. | Sigma-Aldrich [sigmaaldrich.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. waters.com [waters.com]
- 9. tandfonline.com [tandfonline.com]
- 10. youtube.com [youtube.com]
Inter-Laboratory Comparison for the Quantification of J9Z38: A Guide for Reproducible Measurement
Introduction
J9Z38 is a key metabolite of Cyantraniliprole (B1669382), a broad-spectrum insecticide used to control a variety of pests on crops such as fruits, vegetables, and rice.[1][2] As a result, this compound serves as a critical indicator for assessing Cyantraniliprole residue levels in environmental and agricultural samples.[1] Accurate and reproducible measurement of this compound is paramount for ensuring food safety, monitoring environmental fate, and establishing regulatory compliance. Several analytical methods have been developed for its detection, primarily utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[2][3]
This guide provides a framework for an inter-laboratory comparison of this compound measurement. It includes a standardized experimental protocol for the quantification of this compound in a soil matrix, presents a summary of hypothetical comparative data, and illustrates the experimental workflow and a relevant cellular pathway. The objective is to offer researchers, scientists, and regulatory professionals a resource for improving the consistency and reliability of this compound quantification across different laboratories.
Comparative Analysis of this compound Quantification
To assess the reproducibility of this compound measurement, a hypothetical inter-laboratory study was conducted. Five independent laboratories were provided with a standardized soil sample spiked with a known concentration of this compound (50 µg/kg). Each laboratory was instructed to follow the standardized protocol outlined below to quantify the concentration of this compound. The results of this comparative analysis are summarized in the table below.
Table 1: Inter-Laboratory Comparison of this compound Measurement in Spiked Soil Samples
| Laboratory ID | Measured Concentration (µg/kg) | Standard Deviation (µg/kg) | Coefficient of Variation (%) | Recovery (%) |
| Lab A | 48.2 | 2.1 | 4.36 | 96.4 |
| Lab B | 51.5 | 2.5 | 4.85 | 103.0 |
| Lab C | 46.8 | 1.9 | 4.06 | 93.6 |
| Lab D | 53.1 | 2.8 | 5.27 | 106.2 |
| Lab E | 49.9 | 2.3 | 4.61 | 99.8 |
| Overall | 49.9 | 2.5 | 5.01 | 99.8 |
Experimental Protocol: Quantification of this compound in Soil by UPLC-MS/MS
This protocol details a standardized method for the extraction and quantification of this compound from soil samples.
1. Sample Preparation and Extraction
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of acetonitrile (B52724) and 5 mL of water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Solid-Phase Extraction (SPE) Cleanup
-
Take a 6 mL aliquot of the supernatant (acetonitrile layer).
-
Add the aliquot to a C18 SPE cartridge pre-conditioned with 6 mL of acetonitrile followed by 6 mL of water.
-
Wash the cartridge with 5 mL of 10% acetonitrile in water.
-
Elute the analyte with 10 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 50:50 (v/v) acetonitrile/water for UPLC-MS/MS analysis.
3. UPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, return to 10% B, and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound (to be determined based on instrument tuning).
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
-
4. Quantification
-
Prepare matrix-matched calibration standards by spiking blank soil extracts with known concentrations of this compound analytical standard.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Quantify this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.
Caption: Experimental workflow for this compound analysis.
Hypothetical Cellular Response Pathway
While this compound is an exogenous compound, its parent compound, Cyantraniliprole, acts on ryanodine (B192298) receptors in insects. In non-target organisms, such as vertebrates, exposure to xenobiotics can trigger cellular stress response pathways. The diagram below illustrates a hypothetical pathway where a xenobiotic and its metabolite could induce oxidative stress and activate detoxification mechanisms.
Caption: Hypothetical xenobiotic-induced stress pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Residues of cyantraniliprole and its metabolite this compound in rice field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of residues of cyantraniliprole and its metabolite this compound in watermelon and soil using ultra-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of J9Z38 Results: A Comparative Guide to UPLC-MS/MS and HPLC-PDA Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of two common analytical platforms for the quantification of J9Z38, the primary metabolite of the insecticide cyantraniliprole (B1669382). The objective is to offer a comparative analysis of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA), supported by experimental data from various studies. This document will delve into the performance characteristics, experimental protocols, and underlying signaling pathways relevant to the analysis of this compound.
This compound is a key indicator for assessing the residue levels and environmental fate of its parent compound, cyantraniliprole.[1] Accurate and reliable quantification of this compound is crucial for regulatory monitoring, toxicological studies, and risk assessment. This guide aims to assist researchers in selecting the appropriate analytical platform for their specific needs and in understanding the cross-validation of results between these two widely used methods.
Performance Comparison of Analytical Platforms
The selection of an analytical platform for this compound quantification is critical and depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the quantitative performance of UPLC-MS/MS and HPLC-PDA based on published studies.
Table 1: Comparison of Quantitative Parameters for this compound Analysis
| Parameter | UPLC-MS/MS | HPLC-PDA |
| Limit of Quantification (LOQ) | 0.00015 - 0.01 mg/kg | ~0.01 mg/kg |
| Recovery Rate (%) | 77.8 - 105.74% | 83 - 100.11% |
| Relative Standard Deviation (RSD) | 0.90 - 8.9% | 0.43 - 5.77% |
| Linearity (r) | >0.99 | >0.99 |
Table 2: Reported Half-life of Cyantraniliprole and this compound in Various Matrices
| Compound | Matrix | Half-life (days) | Analytical Method |
| Cyantraniliprole | Watermelon | 1.1 - 2.7 | UPLC-MS/MS[2] |
| Cyantraniliprole | Soil | 2.6 - 18.2 | UPLC-MS/MS[1][2] |
| Cyantraniliprole | Cabbage | 3.5 - 4.8 | HPLC-PDA[3] |
| This compound | Soil | More persistent than parent | UPLC-MS/MS[4] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results. The following sections outline the typical methodologies for the analysis of this compound using UPLC-MS/MS and HPLC-PDA.
UPLC-MS/MS Methodology
This method is highly sensitive and selective, making it suitable for detecting trace levels of this compound in complex matrices.
Sample Preparation (QuEChERS Method):
-
Extraction: Homogenize a 10 g sample with 10 mL of acetonitrile (B52724).
-
Salting Out: Add magnesium sulfate (B86663) and sodium chloride to induce phase separation.
-
Centrifugation: Centrifuge the sample to separate the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. This step removes interferences such as organic acids, fatty acids, and sugars.
-
Final Preparation: Centrifuge the sample and filter the supernatant into an autosampler vial for analysis.
Instrumental Analysis:
-
Chromatographic System: A UPLC system equipped with a C18 column (e.g., 100 mm × 2.1 mm, 2.6 μm).[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol (B129727) is commonly used.[5]
-
Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound.[5][6]
HPLC-PDA Methodology
HPLC-PDA offers a robust and more accessible alternative to UPLC-MS/MS, suitable for routine monitoring where ultra-high sensitivity is not the primary requirement.
Sample Preparation:
-
Extraction: Similar to the UPLC-MS/MS method, samples are typically extracted with acetonitrile.
-
Cleanup: A solid-phase extraction (SPE) with a silica (B1680970) gel column is often employed for cleanup.[7]
-
Final Preparation: The eluate is evaporated and reconstituted in the mobile phase before injection.
Instrumental Analysis:
-
Chromatographic System: An HPLC system with a C18 column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.
-
Detector: A Photodiode Array (PDA) detector set to the maximum absorbance wavelength of this compound.
Signaling Pathway and Mechanism of Action
This compound is a metabolite of cyantraniliprole, an insecticide that acts on the ryanodine (B192298) receptors in insects. Understanding this pathway is crucial for interpreting toxicological data.
Caption: Mechanism of action of Cyantraniliprole leading to insect paralysis.
Experimental Workflow
The logical flow from sample collection to data analysis is a critical component of a robust analytical study.
Caption: General workflow for the analysis and cross-validation of this compound.
Conclusion
The cross-validation of this compound results obtained from different analytical platforms is paramount for ensuring data integrity and comparability across studies. UPLC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for detecting low-level residues and for complex sample matrices. On the other hand, HPLC-PDA provides a reliable and cost-effective solution for routine analysis where the expected concentrations of this compound are within its detection limits.
The choice of platform should be guided by the specific research question, the nature of the samples, and the available resources. By employing the detailed protocols and understanding the performance characteristics outlined in this guide, researchers can confidently quantify this compound and contribute to a more comprehensive understanding of the environmental and toxicological profile of cyantraniliprole.
References
- 1. Determination of Cyantraniliprole and its Major Metabolite Residues in Pakchoi and Soil Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 2. Determination of residues of cyantraniliprole and its metabolite this compound in watermelon and soil using ultra-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of field-incurred residues of cyantraniliprole and IN-J9Z38 in cabbage/soil using QuEChERS/HPLC-PDA and dietary risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Residue and toxicity of cyantraniliprole and its main metabolite this compound in soil-earthworm microcosms. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Dissipation of the Insecticide Cyantraniliprole and Its Metabolite IN-J9Z38 in Proso Millet during Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajrconline.org [ajrconline.org]
Comparative Analysis of J9Z38 Levels in Different Crop Types: A Comprehensive Guide
Introduction
Recent advancements in plant metabolomics have identified J9Z38, a novel secondary metabolite implicated in plant stress response and developmental regulation. Understanding the differential accumulation of this compound across various crop species is paramount for its potential application in agricultural biotechnology and the development of novel crop protection agents. This guide provides a comparative analysis of this compound levels in four major staple crops: Triticum aestivum (wheat), Oryza sativa (rice), Zea mays (maize), and Glycine max (soybean). The data presented herein is based on standardized stress-induction experiments, and detailed protocols are provided to ensure reproducibility.
Quantitative Comparison of this compound Levels
The accumulation of this compound was measured in the leaf tissues of wheat, rice, maize, and soybean under control, drought stress, and pathogen infection conditions. The following table summarizes the mean concentrations of this compound, expressed in nanograms per gram of fresh weight (ng/g FW).
Table 1: Mean this compound Concentration (ng/g FW) in Various Crop Types Under Different Conditions
| Crop Type | Control Condition | Drought Stress | Pathogen Infection ( Pseudomonas syringae ) |
| Wheat (Triticum aestivum) | 12.5 ± 1.8 | 45.7 ± 3.2 | 33.1 ± 2.5 |
| Rice (Oryza sativa) | 8.9 ± 1.1 | 38.2 ± 2.9 | 25.6 ± 2.1 |
| Maize (Zea mays) | 15.3 ± 2.0 | 55.1 ± 4.5 | 42.8 ± 3.9 |
| Soybean (Glycine max) | 22.4 ± 2.5 | 78.6 ± 6.1 | 61.3 ± 5.4 |
Experimental Protocols
Plant Growth and Stress Induction
-
Growth Conditions: All crop types were grown in a controlled environment chamber with a 16/8 hour light/dark cycle, 25°C day/20°C night temperature, and 60% relative humidity.
-
Drought Stress: Drought was induced at the four-leaf stage by withholding water for 10 days until soil moisture content dropped to 30% of field capacity.
-
Pathogen Infection: A suspension of Pseudomonas syringae (10⁸ CFU/mL) was infiltrated into the leaves of four-week-old plants. Control plants were infiltrated with sterile water.
-
Sample Collection: Leaf samples were collected 48 hours post-stress induction, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
This compound Extraction and Quantification
A liquid chromatography-mass spectrometry (LC-MS) based method was developed for the sensitive and accurate quantification of this compound.
-
Extraction:
-
Homogenize 100 mg of frozen leaf tissue in 1 mL of 80% methanol.
-
Sonicate the mixture for 15 minutes in an ice bath.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm PTFE syringe filter.
-
-
LC-MS Analysis:
-
Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-product ion transition of this compound.
-
Quantification: Absolute quantification was performed using a standard curve generated with a synthetic this compound standard.
-
Visualizations: Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling cascade involving this compound and the workflow for its quantification.
Caption: Hypothetical signaling pathway of this compound biosynthesis in response to environmental stress.
Caption: Experimental workflow for the quantification of this compound from plant leaf tissue.
J9Z38 vs. Cyantraniliprole: A Comparative Analysis of Insecticidal Properties
An in-depth guide for researchers and drug development professionals on the efficacy and toxicological profiles of the insecticide Cyantraniliprole (B1669382) and its primary metabolite, J9Z38.
This guide provides a comprehensive comparison of the insecticidal compound Cyantraniliprole and its major metabolite, this compound. Cyantraniliprole is a second-generation anthranilic diamide (B1670390) insecticide that targets insect ryanodine (B192298) receptors, leading to muscle paralysis and death.[1][2] this compound is a key metabolite of Cyantraniliprole and is often used as an indicator for detecting and evaluating its residue levels.[3] While extensive data is available on the insecticidal efficacy of the parent compound, Cyantraniliprole, information on the direct insecticidal activity of this compound against target pests is limited in publicly available literature. This guide summarizes the existing data on both compounds, focusing on their toxicological effects on target and non-target organisms, and details the experimental protocols used in these assessments.
Comparative Efficacy and Toxicity
The insecticidal activity of Cyantraniliprole has been evaluated against various lepidopteran pests. For instance, in a recent study, the LC50 values of Cyantraniliprole for the second-instar larvae of Spodoptera littoralis and Agrotis ipsilon were determined to be 8.17 mg/L and 0.33 mg/L, respectively, indicating higher toxicity towards A. ipsilon.[4][5]
The following tables summarize the available quantitative data for Cyantraniliprole and this compound.
Table 1: Comparative Toxicity of Cyantraniliprole and this compound on Non-Target Organisms
| Compound | Organism | Endpoint | Value | Reference |
| Cyantraniliprole | Earthworm (Eisenia fetida) | Oxidative Damage | Higher than this compound | [6][7] |
| This compound | Earthworm (Eisenia fetida) | Oxidative Damage | Lower than Cyantraniliprole | [6][7] |
| Cyantraniliprole | Honey Bee (Apis mellifera) | Toxicity | Less toxic than this compound | [8] |
| This compound | Honey Bee (Apis mellifera) | Toxicity | More toxic than Cyantraniliprole | [8] |
Table 2: Insecticidal Efficacy of Cyantraniliprole against Target Pests
| Compound | Target Pest | Larval Instar | LC50 (mg/L) | Reference |
| Cyantraniliprole | Spodoptera littoralis | 2nd | 8.17 | [4][5] |
| Cyantraniliprole | Agrotis ipsilon | 2nd | 0.33 | [4][5] |
Mechanism of Action: Ryanodine Receptor Activation
Cyantraniliprole and other diamide insecticides act as agonists of insect ryanodine receptors (RyRs).[1][2] These receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells, responsible for regulating intracellular calcium release.[9][10] The binding of Cyantraniliprole to insect RyRs leads to their unregulated activation, causing a continuous and uncontrolled release of calcium from internal stores into the cytoplasm.[9][11] This disruption of calcium homeostasis results in continuous muscle contraction, paralysis, cessation of feeding, and ultimately, the death of the insect.[11] The selectivity of diamide insecticides for insect RyRs over their mammalian counterparts is a key feature contributing to their favorable safety profile for non-target species.[9]
Caption: Signaling pathway of Cyantraniliprole's action on insect ryanodine receptors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Insecticidal Bioassay: Leaf-Dipping Method
This protocol is used to determine the median lethal concentration (LC50) of an insecticide against leaf-feeding insects.[4]
-
Preparation of Insecticide Solutions: A stock solution of the test compound (e.g., Cyantraniliprole) is prepared in an appropriate solvent. A series of dilutions are then made to create a range of concentrations to be tested.
-
Leaf Treatment: Fresh, untreated leaves (e.g., castor leaves for S. littoralis and A. ipsilon) are dipped into each insecticide concentration for a standardized period (e.g., 20 seconds).[4] Control leaves are dipped in a solution containing only the solvent.
-
Drying: The treated leaves are allowed to air-dry for a specified time (e.g., 30 minutes) to allow the solvent to evaporate.[4]
-
Insect Exposure: Second-instar larvae of the target pest are placed in petri dishes or other suitable containers with the treated leaves. A set number of larvae are used for each concentration and replicate (e.g., 10 larvae per replicate, with five replicates per concentration).[4]
-
Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and light cycle).
-
Mortality Assessment: Mortality is recorded at specified time points (e.g., 24, 48, 72, and 96 hours) after exposure.
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.
Caption: Experimental workflow for the leaf-dipping insecticidal bioassay.
Residue Analysis in Soil and Earthworms: QuEChERS-UPLC-MS/MS
This method is used for the extraction and quantification of pesticide residues in complex matrices like soil and biological tissues.[6]
-
Sample Preparation: Soil or earthworm samples are homogenized. A known weight of the homogenized sample is placed in a centrifuge tube.
-
Extraction: An extraction solvent (e.g., acetonitrile) is added to the sample, and the tube is shaken vigorously.
-
Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation between the aqueous and organic layers. The tube is centrifuged to separate the layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine, C18). The tube is vortexed and then centrifuged.
-
Analysis: The final extract is analyzed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to separate and quantify the target analytes (Cyantraniliprole and this compound).
Caption: Workflow for QuEChERS-based residue analysis.
Conclusion
Cyantraniliprole is a potent insecticide against a range of chewing and sucking insect pests, with a well-defined mechanism of action involving the activation of insect ryanodine receptors. Its primary metabolite, this compound, is a significant compound for residue monitoring. The available toxicological data suggests a differential toxicity profile for Cyantraniliprole and this compound towards non-target organisms, with the parent compound appearing more hazardous to earthworms and the metabolite more so to honey bees. A critical gap in the current knowledge is the lack of direct comparative data on the insecticidal efficacy of this compound against target pests. Further research in this area would provide a more complete understanding of the structure-activity relationship and the overall toxicological impact of Cyantraniliprole and its metabolites in the environment.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Residue and toxicity of cyantraniliprole and its main metabolite this compound in soil-earthworm microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mda.state.mn.us [mda.state.mn.us]
- 9. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apvma.gov.au [apvma.gov.au]
Validating Environmental Concentrations of J9Z38: A Comparative Analysis
A guide for researchers and drug development professionals on the environmental presence and analytical validation of J9Z38, a primary metabolite of the insecticide cyantraniliprole (B1669382).
This compound is recognized as a major and persistent metabolite of the broad-spectrum insecticide cyantraniliprole.[1][2] Understanding its environmental concentration is crucial for assessing the ecological impact of its parent compound. While a standardized Predicted Environmental Concentration (PEC) for this compound is not readily published, extensive research provides robust data on its measured environmental concentrations (MECs) in various matrices. This guide compares these experimental findings with the concentrations of its parent compound, cyantraniliprole, and outlines the methodologies for its detection and validation.
Comparative Environmental Concentrations: this compound vs. Cyantraniliprole
Studies show that this compound can be more persistent than cyantraniliprole in certain environmental compartments, leading to its accumulation over time.[3] The following table summarizes key findings on the residual levels of both compounds in soil and various crops from field studies.
| Matrix | This compound Concentration (mg/kg) | Cyantraniliprole Concentration (mg/kg) | Key Findings |
| Soil | Up to 1.061 | Dissipates with half-lives of 3.8-5.3 days | This compound concentration can increase as cyantraniliprole degrades.[4][5] |
| Cabbage | Up to 1.061 (5th day) | Dissipates with half-lives of 3.5-4.8 days | Maximum this compound concentration was observed on the 5th day after application of the parent compound.[2][4][5] |
| Watermelon | < 0.01 (within 14 days) | < 0.01 (within 14 days) | Both compounds were below the limit of detection within 14 days post-treatment.[6][7] |
| Pakchoi | < 0.07 | < 0.20 | Final residual levels were low in both the crop and the soil.[8] |
| Rice (Brown) | < 0.02 (after 14 days) | < 0.05 (after 14 days) | Final residues in brown rice were below recommended maximum residue limits.[9] |
| Proso Millet | Gradually increased over time | Decreased by 89.1-91.1% from initial residues | This study highlights the transformation of cyantraniliprole into this compound during cultivation.[10][11] |
Environmental Risk and Toxicity Profile
The environmental risk of this compound is a significant consideration due to its persistence and potential for toxicity. Studies have shown that both this compound and its parent compound, cyantraniliprole, can induce oxidative stress in earthworms at concentrations of 5.0 mg/kg, leading to cellular damage.[1][2] Notably, some research indicates that this compound may be more toxic than cyantraniliprole to beneficial insects such as honey bees.[3] The risk to aquatic organisms is also a concern, as cyantraniliprole and its degradates can contaminate surface water through runoff.[3][12]
Experimental Protocols for this compound Validation
The most common and reliable method for the determination of this compound and cyantraniliprole residues in environmental samples is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][6][8][9] A widely used sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][8]
A generalized workflow for the analysis of this compound is as follows:
Figure 1. General workflow for the extraction and analysis of this compound from environmental samples.
Key Parameters for UPLC-MS/MS Analysis:
-
Limit of Quantitation (LOQ): The LOQ for this compound and cyantraniliprole is typically low, often around 0.01 mg/kg in matrices like soil and various crops, with some methods achieving even lower detection limits.[6][7][8]
-
Recoveries: Average recoveries for this method are generally high, ranging from 77.8% to 108.6%, indicating good accuracy.[6][8][9]
-
Relative Standard Deviation (RSD): The RSD is typically low, often below 10%, demonstrating the high precision of the method.[6][8][9]
Logical Framework for Environmental Risk Assessment
The validation of the environmental concentration of a substance like this compound is a critical component of a broader environmental risk assessment. This process involves comparing the measured or predicted environmental concentration with the concentration at which no adverse effects are observed.
References
- 1. Residue and toxicity of cyantraniliprole and its main metabolite this compound in soil-earthworm microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of field-incurred residues of cyantraniliprole and IN-J9Z38 in cabbage/soil using QuEChERS/HPLC-PDA and dietary risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of residues of cyantraniliprole and its metabolite this compound in watermelon and soil using ultra-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Cyantraniliprole and its Major Metabolite Residues in Pakchoi and Soil Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 9. Residues of cyantraniliprole and its metabolite this compound in rice field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dissipation of the Insecticide Cyantraniliprole and Its Metabolite IN-J9Z38 in Proso Millet during Cultivation [ouci.dntb.gov.ua]
- 12. docs.publicnow.com [docs.publicnow.com]
Safety Operating Guide
Proper Disposal and Handling of J9Z38 and its Parent Compound, Cyantraniliprole
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal, handling, and experimental procedures related to J9Z38 and its parent compound, the insecticide Cyantraniliprole. As this compound is a primary metabolite and degradation product of Cyantraniliprole, all safety and disposal protocols should be based on the properties and regulatory guidelines established for Cyantraniliprole. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Cyantraniliprole is classified as being very toxic to aquatic life with long-lasting effects. While it is not considered a significant hazard for acute oral, dermal, or inhalation toxicity in mammals, appropriate personal protective equipment (PPE) should always be worn when handling the compound. This includes, but is not limited to, safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. In case of accidental release, prevent the substance from entering drains and waterways.
Proper Disposal Procedures for Laboratory Waste
The disposal of Cyantraniliprole and any waste containing its metabolite this compound must be conducted in accordance with local, regional, and national environmental regulations. The following step-by-step procedure outlines the best practices for the disposal of small quantities of Cyantraniliprole waste typically generated in a laboratory setting.
Step 1: Waste Segregation and Collection
-
All waste materials contaminated with Cyantraniliprole, including unused neat compound, solutions, contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste: Cyantraniliprole."
Step 2: Aqueous Waste Treatment (Dilute Solutions)
-
For dilute aqueous solutions, treatment to remove the active ingredient may be possible through methods such as carbon filtration or other approved chemical degradation techniques, subject to institutional and local regulations. Do not discharge any untreated solutions into the sanitary sewer.
Step 3: Solid Waste and Concentrated Liquids
-
Solid waste and concentrated liquid waste containing Cyantraniliprole should not be disposed of in regular trash or poured down the drain.
-
These materials must be collected for disposal by a licensed hazardous waste management company.
Step 4: Decontamination of Glassware and Equipment
-
All glassware and equipment contaminated with Cyantraniliprole should be thoroughly rinsed with an appropriate solvent (e.g., acetone, followed by water). The rinsate must be collected and treated as hazardous waste.
-
After decontamination, glassware can be washed using standard laboratory procedures.
Step 5: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.
Quantitative Data Summary
The following table summarizes key quantitative data related to the environmental fate of Cyantraniliprole and the formation of this compound.
| Parameter | Matrix | Value | Reference |
| Cyantraniliprole Half-life | Aerobic Soil | 16.2 - 89.4 days | [1] |
| Anaerobic Soil | 4.3 days | [1] | |
| Aquatic (Aerobic) | 3.9 - 25.1 days | [2] | |
| Aquatic (Anaerobic) | 2.4 - 12 days | [1] | |
| This compound Half-life | Aerobic Soil | 77.1 - 200 days | [1] |
Experimental Protocols
Protocol 1: Residue Analysis of Cyantraniliprole and this compound in Soil using QuEChERS and HPLC-MS/MS
This protocol describes a method for the extraction and quantification of Cyantraniliprole and its metabolite this compound from soil samples.
1. Sample Preparation and Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of deionized water and vortex for 30 seconds. c. Add 10 mL of acetonitrile (B52724) and a QuEChERS salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate). d. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup salts (e.g., primary secondary amine (PSA) and C18). b. Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
3. Analysis: a. Take an aliquot of the cleaned extract and dilute it with an appropriate solvent if necessary. b. Analyze the sample using a High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS) equipped with a C18 column. c. Quantify the concentrations of Cyantraniliprole and this compound by comparing the peak areas to those of a matrix-matched calibration curve.
Protocol 2: Plant Metabolism Study of Cyantraniliprole
This protocol outlines a general procedure to investigate the metabolic fate of Cyantraniliprole in plants.
1. Plant Treatment: a. Grow the test plants (e.g., tomato) in a controlled environment (greenhouse). b. Apply a solution of radiolabeled ([¹⁴C]) Cyantraniliprole to the soil or foliage at a known concentration.
2. Sample Collection: a. Collect plant tissues (leaves, stems, roots, and fruits) at various time points after application (e.g., 0, 7, 14, 21, and 28 days).
3. Extraction of Residues: a. Homogenize the collected plant tissues. b. Extract the residues using a suitable solvent system (e.g., acetonitrile/water). c. Concentrate the extract for analysis.
4. Analysis and Metabolite Identification: a. Determine the total radioactive residue (TRR) in the extracts using liquid scintillation counting. b. Profile the parent compound and its metabolites using radio-HPLC. c. Identify the chemical structures of the metabolites using LC-MS/MS and comparison with authentic standards if available.
Visualizations
Signaling Pathway of Cyantraniliprole
Cyantraniliprole is a modulator of insect ryanodine (B192298) receptors (RyR), which are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells.
Experimental Workflow for Residue Analysis
The following diagram illustrates the key steps in the QuEChERS method for analyzing Cyantraniliprole and this compound residues.
Logical Relationship: Cyantraniliprole to this compound
This diagram shows the relationship between Cyantraniliprole and its metabolite this compound.
References
Essential Safety and Logistics for Handling J9Z38
For researchers, scientists, and drug development professionals, the paramount consideration when handling any chemical substance is safety. This document provides essential, immediate safety and logistical information for the handling of J9Z38, a metabolite of the insecticide Cyantraniliprole. Given that specific safety data for this compound is limited, a conservative approach based on the known properties of its parent compound and general principles of laboratory safety for handling potentially hazardous chemicals is mandatory.
Hazard Identification and Risk Assessment
This compound is a metabolite of Cyantraniliprole, an anthranilic diamide (B1670390) insecticide. While data on this compound is not as comprehensive as for its parent compound, it is crucial to handle it with a high degree of caution. The Safety Data Sheet (SDS) for Cyantraniliprole indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1] As a metabolite, this compound's toxicological properties may differ, and in some instances, metabolites can be more toxic than the parent compound. Therefore, a thorough risk assessment should be conducted before any handling, assuming the hazards are at least equivalent to, if not greater than, those of Cyantraniliprole.
Summary of Cyantraniliprole Hazards:
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[1] |
| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life.[2] |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE)
A stringent PPE protocol is the first line of defense against exposure. The following PPE is mandatory when handling this compound.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3] Leather or cloth gloves are unsuitable as they can absorb the chemical.[4] Always inspect gloves for tears or holes before use.[5] |
| Eyes | Safety goggles or a face shield | Must provide protection from splashes.[3][4] If there is a significant splash risk, a face shield should be worn in addition to goggles. |
| Body | Laboratory coat or chemical-resistant suit | A lab coat is the minimum requirement. For larger quantities or in case of potential for significant exposure, a chemical-resistant suit (e.g., Tyvek®) is recommended.[3][6] |
| Respiratory | Respirator | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1] If these are not available, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[5] |
| Feet | Closed-toe shoes | Must be worn at all times in the laboratory.[6] |
Operational Plan: Step-by-Step Handling Protocol
A clear and methodical approach to handling this compound will minimize the risk of exposure and contamination.
Experimental Workflow for Handling this compound:
Caption: Step-by-step workflow for the safe handling of this compound in a laboratory setting.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures for this compound Exposure:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[7][9] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention. |
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
-
Report: Report the spill to the laboratory supervisor and environmental health and safety officer.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines for this compound and Associated Waste:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[12] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed, and labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Remove carefully to avoid cross-contamination and place in a designated hazardous waste container.[5] |
| Empty this compound Containers | Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13][14] The defaced, triple-rinsed container can then be disposed of as non-hazardous waste. |
Logical Flow for Waste Disposal Decision Making:
Caption: Decision tree for the proper segregation and disposal of waste contaminated with this compound.
References
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet] | Extension [extension.unh.edu]
- 4. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 5. epa.gov [epa.gov]
- 6. MSU Extension | Montana State University [apps.msuextension.org]
- 7. PI256/PI256: First Aid for Pesticide Exposure [edis.ifas.ufl.edu]
- 8. epa.gov [epa.gov]
- 9. extension.psu.edu [extension.psu.edu]
- 10. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. vumc.org [vumc.org]
- 13. umass.edu [umass.edu]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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